molecular formula C6H9F2N B13064143 Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane

Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane

Cat. No.: B13064143
M. Wt: 133.14 g/mol
InChI Key: GETFYARBJRZNMZ-UHNVWZDZSA-N
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Description

cis-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride (CAS 2177263-11-3) is a high-purity bicyclic building block of interest in medicinal chemistry. The compound features a fused pyrrolidine and cyclobutane ring system, a structure recognized as a privileged scaffold in drug discovery for its ability to impart conformational rigidity and improve physicochemical properties . The strategic incorporation of two fluorine atoms at the 6-position is a common tactic to enhance key characteristics such as metabolic stability, membrane permeability, and binding affinity in lead molecules . Derivatives of the 3-azabicyclo[3.2.0]heptane core have demonstrated significant biological activity in research settings, particularly as dopaminergic ligands with a distinct binding affinity profile for D2L and D3 receptors over D1 sites . This specificity makes the scaffold a valuable template for neuroscience and central nervous system (CNS) drug discovery programs. With a molecular formula of C6H10ClF2N and a molecular weight of 169.60 g/mol , this hydrochloride salt is offered with a purity of 95% or higher and is intended for use in the synthesis and optimization of novel therapeutic agents. This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic human use.

Properties

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

IUPAC Name

(1S,5R)-6,6-difluoro-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C6H9F2N/c7-6(8)1-4-2-9-3-5(4)6/h4-5,9H,1-3H2/t4-,5+/m1/s1

InChI Key

GETFYARBJRZNMZ-UHNVWZDZSA-N

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2C1(F)F

Canonical SMILES

C1C2CNCC2C1(F)F

Origin of Product

United States

Foundational & Exploratory

chemical properties of Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane , a specialized fluorinated building block used in modern drug discovery to modulate physicochemical properties such as basicity (pKa), lipophilicity (LogP), and metabolic stability.[1]

Physicochemical Profiling, Synthesis, and Medicinal Chemistry Applications[1]

Executive Summary

Cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane (CAS: 1214875-41-8 [free base], 1638761-34-8 [HCl]) is a conformationally restricted, bicyclic diamine surrogate.[1] It serves as a high-value bioisostere for piperidine, pyrrolidine, and non-fluorinated azabicyclo[3.2.0]heptanes.

Its primary utility in medicinal chemistry lies in the "Fluorine Effect" : the gem-difluoro modification at the C6 position exerts a strong inductive electron-withdrawing effect (–I) on the distal nitrogen atom (N3).[1] This allows researchers to lower the basicity (pKa) of the amine without significantly increasing molecular weight, thereby improving membrane permeability and reducing hERG liability while maintaining metabolic stability against oxidative metabolism.

Structural & Physicochemical Analysis

The molecule features a fused bicyclic system consisting of a four-membered cyclobutane ring fused cis to a five-membered pyrrolidine ring.[1]

Key Properties Table
PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₆H₉F₂NLow MW fragment (<150 Da) ideal for FBDD.[1]
Molecular Weight 133.14 g/mol Minimal impact on ligand efficiency (LE).
Stereochemistry cis-fusion (Bridgehead H's syn)Enforces a "pucker" conformation; reduces entropy cost of binding.[1]
pKa (Conj. Acid) ~8.0 – 8.5 (Predicted)0.3–0.5 units lower than non-fluorinated parent due to inductive effect.
LogP ~0.8 – 1.2 (Experimental var.)gem-F₂ typically modulates lipophilicity; specific context can lower LogP vs CH₂ analogs.[1]
TPSA ~12 ŲHigh permeability potential (CNS active).
F-C-F Angle ~109° (Tetrahedral distortion)Increases metabolic stability at the C6 position (blocks CYP oxidation).
The "Fluorine Dipole" Effect

The C6 gem-difluoro group is strategically positioned.[1] Although separated by three bonds from the N3 nitrogen, the strong electronegativity of fluorine pulls electron density through the σ-framework.[1]

  • Basicity Modulation: This inductive withdrawal reduces the electron density on the nitrogen lone pair, lowering the pKa.[1] This is critical for optimizing solubility and reducing lysosomal trapping (phospholipidosis risk).

  • Conformational Lock: The cis-fusion creates a rigid scaffold.[1] The fluorine atoms introduce a dipole that can engage in specific electrostatic interactions with protein targets (e.g., backbone carbonyls).

Synthetic Methodology

The synthesis of 6,6-difluoro-3-azabicyclo[3.2.0]heptane typically proceeds via a Deoxofluorination strategy starting from the corresponding ketone.[1] This approach is preferred over difluorocarbene insertion for scale and purity.[1]

Protocol: Deoxofluorination of N-Boc-3-azabicyclo[3.2.0]heptan-6-one

Reagents:

  • Substrate: tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate.[1]

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

Step-by-Step Workflow:

  • Preparation: Dissolve N-Boc-3-azabicyclo[3.2.0]heptan-6-one (1.0 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C (ice bath).

  • Addition: Dropwise add DAST (1.5 – 2.0 equiv). Caution: Reaction is exothermic.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC or LC-MS (Note: Product is non-UV active; use stain or MS detection).[1]

  • Quench (Critical Safety Step): Cool back to 0 °C. Slowly quench by adding saturated aqueous NaHCO₃. Warning: Vigorous CO₂ evolution and potential HF generation.[1]

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Deprotection (Optional): To obtain the free amine or HCl salt, treat the intermediate with 4M HCl in Dioxane or TFA/DCM.

Synthesis Logic Diagram

Synthesis Start N-Boc-3-azabicyclo [3.2.0]heptan-6-one Reagent DAST / DCM (Deoxofluorination) Start->Reagent 0°C to RT Inter N-Boc-6,6-difluoro Intermediate Reagent->Inter Nucleophilic Substitution Deprot HCl / Dioxane (Boc Removal) Inter->Deprot Final cis-6,6-Difluoro-3-azabicyclo [3.2.0]heptane HCl Deprot->Final Salt Formation

Figure 1: Synthetic pathway for the production of the HCl salt form via deoxofluorination.

Medicinal Chemistry Decision Framework

When should a researcher deploy this scaffold? The following logic tree aids in SAR (Structure-Activity Relationship) decision-making.

SAR_Logic Problem Current Lead Issue? Metab High Metabolic Clearance? Problem->Metab Basic pKa too High? (hERG / Permeability) Problem->Basic Select Poor Selectivity? Problem->Select Sol_Metab Use 6,6-Difluoro Scaffold (Blocks C6 oxidation) Metab->Sol_Metab Block Sites Sol_Basic Use 6,6-Difluoro Scaffold (Inductive effect lowers pKa) Basic->Sol_Basic -I Effect Sol_Select Use cis-Bicyclic Core (Restricts conformation) Select->Sol_Select Rigidify

Figure 2: SAR decision matrix for implementing the fluorinated bicyclic scaffold.

Comparative Analysis
  • Vs. Piperidine: The bicyclic core adds rigidity, reducing the entropic penalty upon binding.[1] The cis-fusion provides a specific vector not accessible to monocyclic amines.[1]

  • Vs. Non-fluorinated Parent: The 6,6-difluoro analog is less basic (better permeability) and metabolically robust at the C6 position, which is a common "soft spot" for oxidative metabolism in the parent scaffold.

Handling & Safety Protocols

  • DAST Hazards: If synthesizing in-house, DAST is thermally unstable and can decompose explosively at high temperatures.[1] Never heat neat DAST above 50 °C. It hydrolyzes to release Hydrogen Fluoride (HF), which causes severe, penetrating burns.

  • Calcium Gluconate: Always have calcium gluconate gel available when working with DAST or fluorinated deprotection steps.[1]

  • Storage: The HCl salt (CAS 1638761-34-8) is hygroscopic.[1] Store at 2–8 °C under inert gas (Argon) to prevent degradation.

References

  • Liashuk, O. S., et al. (2024).[2] Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry.

  • Grygorenko, O. O., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.[1][3]

  • Butcher, R. J., et al. (2006).[4][5][6] cis-3-Azabicyclo[3.2.0]heptane-2,4-dione.[1][4][5][6][7] Acta Crystallographica Section E.

  • Ambeed. (n.d.). Product Datasheet: cis-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride.

Sources

Technical Guide: Spectroscopic Analysis of cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectroscopic characterization of cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane , a high-value fluorinated scaffold used in medicinal chemistry to modulate lipophilicity and metabolic stability while restricting conformation.

The content is synthesized from authoritative methodologies, primarily leveraging the work of Grygorenko et al. (Enamine Ltd.) and standard protocols for fluorinated bicyclic systems.

Executive Summary & Structural Significance

Compound: cis-6,6-Difluoro-3-azabicyclo[3.2.0]heptane CAS (HCl salt): 2177263-11-3 Formula: C₆H₉F₂N (Free base MW: 133.14 Da)

This scaffold represents a "chimeric" merger of a pyrrolidine and a gem-difluorocyclobutane. The cis-fusion at the bridgehead (C1/C5) forces the molecule into a "folded" conformation, distinct from planar aromatics. The gem-difluoro group at C6 lowers the pKa of the amine (via inductive effects) and blocks metabolic oxidation at the cyclobutane ring, a common liability in non-fluorinated analogs.

Core Characterization Challenges
  • Stereochemical Assignment: Distinguishing cis-fusion from trans-fusion (though cis is thermodynamically favored in [3.2.0] systems).

  • 19F-Heteronuclear Coupling: The fluorine atoms split carbon and proton signals, complicating 1H and 13C spectra.

  • Conformational Flux: The cyclobutane ring pucker can broaden NMR signals at room temperature.

Synthesis & Sample Preparation Strategy

To ensure spectroscopic fidelity, the sample must be free of paramagnetic impurities (Cu salts from cycloaddition) and fluorinating agents (DAST/Deoxo-Fluor byproducts).

Synthesis Workflow (Context for Impurities)

The standard route involves a [2+2] cycloaddition followed by deoxofluorination.

SynthesisWorkflow Start N-Protected 3-Pyrrolin-2-one Step1 [2+2] Photocycloaddition (Formation of Bicyclic Ketone) Start->Step1 hv, Ethylene Interm 3-Aza-bicyclo[3.2.0] heptan-6-one Step1->Interm Step2 Deoxofluorination (DAST/Deoxo-Fluor) Interm->Step2 Fluorination Product cis-6,6-Difluoro Scaffold Step2->Product Deprotection

Figure 1: Synthesis pathway highlighting the origin of the ketone precursor and fluorination step.

NMR Sample Preparation Protocol

Objective: Eliminate pH-dependent shifts in the amine signals.

  • Free Base Generation: If starting with HCl salt (CAS 2177263-11-3), partition 20 mg between CDCl₃ (0.6 mL) and 5% Na₂CO₃/D₂O (0.2 mL). Shake and separate the organic layer.

    • Why: Amine salts show broadened NH signals and shifted alpha-protons. Free base allows observation of sharp couplings.

  • Solvent Choice: CDCl₃ is standard. For resolution of conformers, DMSO-d₆ or Toluene-d₈ (at variable temp) is preferred.

  • Internal Standard: Add 0.5 mg α,α,α-trifluorotoluene (δ -63.7 ppm) for quantitative 19F referencing.

Spectroscopic Data Analysis (The Core)

Nuclear Magnetic Resonance (NMR)

The gem-difluoro group is the spectroscopic anchor. It creates a distinct AB system in 19F NMR if the molecule lacks a plane of symmetry (e.g., due to N-substitution or ring pucker), or a singlet if rapid puckering averages the environment.

A. 19F NMR (376 MHz, CDCl₃)
  • Chemical Shift: -85.0 to -95.0 ppm (Typical range for gem-F2 on cyclobutane).

  • Pattern: Often appears as a broad singlet or a tightly coupled AB quartet (

    
    ) depending on the N-substituent.
    
  • Diagnostic: Absence of signals at -108 ppm (indicates removal of DAST byproducts).

B. 1H NMR (400 MHz, CDCl₃) - Predicted & Representative

The fluorine atoms exert a deshielding effect and introduce


 coupling to the bridgehead protons (H1/H5).
PositionProton TypeShift (δ, ppm)MultiplicityCoupling (

, Hz)
H1, H5 Bridgehead2.80 – 3.10Multiplet

Hz
H2, H4

-to-N
3.00 – 3.40MultipletComplex (geminal + vicinal)
H7 Cyclobutane2.20 – 2.60Multiplet

(variable)
NH Amine1.80 – 2.50Broad sExchangeable

Note: Shifts are estimates based on the non-fluorinated parent (Org. Synth. 2024, 101, 410) adjusted for the inductive effect of


-fluorines.
C. 13C NMR (100 MHz, CDCl₃)

The carbon spectrum is definitive due to large C-F couplings.

PositionCarbon TypeShift (δ, ppm)Splitting PatternCoupling Constant (

, Hz)
C6

118.0 – 128.0 Triplet (t)

C1, C5 Bridgehead35.0 – 45.0Triplet (t)

C7 Cyclobutane25.0 – 35.0Triplet (t)

C2, C4

-to-N
48.0 – 55.0Singlet/BroadMinimal coupling
Mass Spectrometry (MS)

Method: LC-MS (ESI+) or GC-MS (EI).

Fragmentation Pathway (ESI+)

The molecular ion


 is stable, but collision-induced dissociation (CID) triggers characteristic neutral losses.
  • Parent Ion:

    
     (
    
    
    
    ).
  • Primary Loss: Loss of HF (

    
    ).
    
  • Ring Opening: Cleavage of the strained cyclobutane ring often yields difluoro-olefin fragments.

MS_Fragmentation M_H [M+H]+ m/z 134.1 Loss_HF - HF (Neutral Loss) M_H->Loss_HF Frag_114 Fragment m/z 114.1 M_H->Frag_114 Collision Energy RingOpen Retro-[2+2] Cycloreversion Frag_114->RingOpen Frag_Olefin Difluoro-olefin Species Frag_114->Frag_Olefin High Energy

Figure 2: ESI+ Fragmentation pathway showing characteristic loss of hydrogen fluoride.

Stereochemical Validation (cis vs. trans)

The cis-fusion is critical for bioactivity. It is validated via 1D NOE or 2D NOESY experiments.

  • Protocol: Irradiate the bridgehead proton (H1/H5).

  • Observation:

    • cis-isomer: Strong NOE enhancement between H1 and H5 (if resolved) or between H1/H5 and the endo protons of the pyrrolidine ring.

    • trans-isomer: No NOE between bridgehead protons (anti-periplanar geometry).

  • Note: In [3.2.0] systems, the trans isomer is highly strained and synthetically difficult to access, making the cis assignment the default assumption, but NOE confirms it.

References

  • Grygorenko, O. O., et al. (2024).[1] Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry. Link

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422.[2] Link

  • Liashuk, O., et al. (2025).[3] Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines. European Journal of Organic Chemistry. Link

  • PubChem Compound Summary. (2025). 3-Azabicyclo[3.2.0]heptane.[2][4][5][6] National Center for Biotechnology Information. Link

Sources

Engineering the Future of CNS Therapeutics: A Technical Guide to the Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently observe drug discovery programs stalling due to the inherent liabilities of basic aliphatic amines—namely, hERG channel toxicity, rapid oxidative metabolism, and poor blood-brain barrier (BBB) penetration. Overcoming these bottlenecks requires moving beyond simple rings to structurally pre-organized, electronically tuned bioisosteres.

Cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane has emerged as a privileged, next-generation scaffold in medicinal chemistry[1]. By effectively mimicking traditional saturated heterocycles like piperidine and pyrrolidine while dramatically altering the physicochemical landscape, this fluorinated bicyclic system offers unprecedented advantages in central nervous system (CNS) drug design, particularly in the development of kinase inhibitors for neurodegenerative diseases[1].

This technical guide provides an in-depth analysis of the structural rationale, biological applications, and state-of-the-art synthetic methodologies for integrating this building block into modern therapeutic pipelines.

Structural & Physicochemical Profiling

Why replace a simple pyrrolidine with a highly strained, fluorinated bicyclic system? The answer lies in the precise control of molecular vectors and electronic distribution.

  • Conformational Restriction: The cis-fused cyclobutane ring locks the pyrrolidine core into a defined spatial arrangement. This reduces the entropic penalty upon target binding, leading to higher target affinity.

  • Electronic Modulation via Fluorine: The gem-difluoro group at the 6-position exerts a strong electron-withdrawing inductive effect across the sigma framework. This significantly lowers the basicity (pKa) of the secondary amine at the 3-position.

  • ADME Optimization: Lowering the pKa increases the fraction of the unprotonated (neutral) species at physiological pH (7.4). This shift is a primary driver for passive membrane permeability, which is critical for CNS targets. Furthermore, the lipophilic nature of the CF₂ group enhances metabolic stability against cytochrome P450-mediated oxidation[2].

Quantitative Data: Comparative Physicochemical Profile

The following table summarizes the causal relationship between structural modification and physicochemical properties:

PropertyPyrrolidine3-Azabicyclo[3.2.0]heptaneCis-6,6-Difluoro-3-Azabicyclo[3.2.0]heptane
Calculated pKa ~11.3~10.5~8.2
LogP (Lipophilicity) 0.461.101.85
TPSA (Ų) 12.012.012.0
Conformational State Highly FlexibleRestricted (Bridged)Restricted (Bridged)
Metabolic Stability Low (Prone to oxidation)ModerateHigh (F-shielded)

Mechanistic Rationale in Target-Directed Design (DLK Inhibition)

Dual Leucine Zipper Kinase (DLK, MAP3K12) is a critical regulator of neuronal degeneration and apoptosis. Following cellular stress or axonal injury, DLK activates the c-Jun N-terminal kinase (JNK) pathway, culminating in cell death. Inhibiting DLK is a highly validated therapeutic strategy for neurodegenerative disorders such as Alzheimer's disease and Amyotrophic Lateral Sclerosis (ALS)[3].

The deep, hydrophobic ATP-binding pocket of DLK requires inhibitors with precise geometric constraints and high lipophilic efficiency. The cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane scaffold serves as an ideal vector, projecting pharmacophores deep into the kinase hinge region while maintaining the necessary CNS penetrance to achieve in vivo efficacy[1].

DLK_Pathway Stress Cellular Stress / Neuronal Injury DLK DLK (MAP3K12) Activation Stress->DLK MKK MKK4 / MKK7 Phosphorylation DLK->MKK JNK JNK Pathway Activation MKK->JNK Apoptosis Axon Degeneration & Apoptosis JNK->Apoptosis Inhibitor Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane Derived Inhibitor Inhibitor->DLK Potent Inhibition

Figure 1: Mechanism of action for DLK inhibitors utilizing the fluorinated bicyclic scaffold.

Advanced Synthetic Methodologies & Self-Validating Protocols

Historically, synthesizing highly strained, fluorinated bicyclic systems was plagued by low yields, the dangerous handling of gaseous fluorinated reagents, and poor stereoselectivity. However, recent breakthroughs utilizing Metal-Organic Frameworks (MOFs) have revolutionized this process, allowing for safe, scalable photochemical [2+2] cycloadditions[1].

Synthesis_Workflow Maleimide Maleimide (Starting Material) Photo Photochemical [2+2] Cycloaddition (UV, Bp) Maleimide->Photo VDF VDF-Al-fum MOF (Fluorinated Gas Source) VDF->Photo Intermediate Gem-Difluorocyclobutane Intermediate Photo->Intermediate 70% Yield Reduction Amide Reduction (Borane-THF) Intermediate->Reduction Product Cis-6,6-Difluoro-3- Azabicyclo[3.2.0]Heptane Reduction->Product Scaffold Isolation

Figure 2: State-of-the-art photochemical synthesis workflow using MOF-facilitated fluoroalkylation.

Protocol: MOF-Facilitated Synthesis of Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane

Causality & Design: This protocol utilizes an aluminum fumarate MOF (VDF-Al-fum) to bypass the hazards of pressurized vinylidene fluoride (VDF) gas. The MOF acts as a nanoreactor, providing a high local concentration of the fluorinated gas to drive the reaction kinetics forward[1]. Benzophenone (Bp) is selected as a triplet photosensitizer because its triplet energy state perfectly aligns with the excitation requirements of maleimide, ensuring efficient intersystem crossing.

Step 1: Photochemical [2+2] Cycloaddition

  • Preparation: In a quartz photoreactor, dissolve maleimide (1.0 equiv) and benzophenone (0.2 equiv) in degassed acetonitrile.

  • Reagent Introduction: Add the VDF-Al-fum MOF complex (containing 1.5 equiv of VDF).

  • Irradiation: Irradiate the suspension using a 365 nm UV LED array for 12 hours at ambient temperature.

  • In-Process Control (IPC) & Validation: Every protocol must be a self-validating system. Monitor the reaction via ¹⁹F NMR using trifluorotoluene (PhCF₃) as an internal standard. A distinct multiplet around -105 ppm confirms the formation of the gem-difluorocyclobutane intermediate. Relying solely on LC-MS is insufficient due to poor ionization of the intermediate.

  • Isolation: Filter the MOF, concentrate the filtrate, and purify via flash chromatography to yield the fused bicyclic imide (approx. 70% yield)[1].

Step 2: Imide Reduction to the Free Amine

  • Reduction: Suspend the intermediate in anhydrous THF and cool to 0°C. Slowly add a solution of Borane-THF complex (BH₃·THF, 3.0 equiv). Rationale: Borane is preferred over strong hydride donors like LiAlH₄ to prevent potential defluorination or ring-opening side reactions in highly strained systems.

  • Heating: Reflux the mixture for 8 hours.

  • Quenching & Cleavage: Carefully quench with methanol, followed by 1M HCl to break the stable boron-amine complex.

  • Final Validation: Confirm product identity via ¹³C NMR. The characteristic triplet of the CF₂ carbon (~120 ppm) and the preservation of the cis-bridgehead carbons (~45 ppm) validate structural integrity. Isolate as the hydrochloride salt (CAS: 1638761-34-8) to ensure long-term bench stability and prevent volatilization[4].

Conclusion

The integration of cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane into the medicinal chemist's toolkit exemplifies the power of physical organic chemistry in drug design. By mastering the synthesis and application of this bioisostere, development teams can overcome traditional pharmacokinetic liabilities, unlocking new chemical space in the challenging arena of neurotherapeutics.

References

1.[1] Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal-Organic Framework. National Institutes of Health (PMC). 1 2.[3] Selective Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) with Activity in a Model of Alzheimer's Disease. Organic Syntheses / J. Med. Chem. 3 3.[2] Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. 2 4.[4] 1638761-34-8 | 6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride. BLD Pharm. 4

Sources

Physicochemical Profiling of Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane: pKa, LogP, and Conformational Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from flat, sp2-rich aromatic rings to sp3-rich, conformationally restricted aliphatic systems is a proven strategy to improve target selectivity and reduce off-target toxicity. However, rigidified aliphatic scaffolds often suffer from excessive lipophilicity and suboptimal ionization profiles.

As an application scientist overseeing molecular characterization, I approach the evaluation of Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane not merely as data collection, but as an exercise in mechanistic causality. This specific building block represents a highly engineered solution: the bicyclic framework provides the necessary conformational restriction, while the precise introduction of a gem-difluoro motif at the C6 position acts as a physicochemical tuning dial, predictably modulating both the pKa and LogP without altering the core geometry[1].

Structural Logic & Causality of Physicochemical Shifts

To understand the utility of this scaffold, we must isolate the variables driving its physicochemical behavior.

  • The Bicyclic Core (Conformational Restriction): The 3-azabicyclo[3.2.0]heptane system acts as a rigidified analog of pyrrolidine or piperidine. Interestingly, empirical data demonstrates that the bicyclic system itself has a negligible impact on the compound's baseline acidity and lipophilicity when compared directly to monocyclic counterparts[1].

  • The Fluorine Effect (Inductive & Dipole Modulation): The true physicochemical driver is the gem-difluoro substitution. Fluorine is the most electronegative element. By placing two fluorine atoms at the C6 position, a strong through-bond inductive electron-withdrawing effect (EWE) is generated. This pulls electron density away from the N3 secondary amine through the sigma-bond framework, stabilizing the unprotonated state and lowering the pKa[1]. Concurrently, the specific vector of the C-F bonds alters the molecular dipole moment, reducing the overall lipophilicity (LogP) of the bridged system[1].

Mechanistic pathway of the gem-difluoro inductive effect on amine basicity and lipophilicity.

Quantitative Data Synthesis

When evaluating structure-property relationships (SPR), quantitative deltas (Δ) provide the most actionable insights for medicinal chemists. The table below summarizes the empirical shifts induced by the structural features of the scaffold based on recent physicochemical characterizations[1].

Scaffold ArchitectureRelative pKa Shift (ΔpKa)Relative LogP Shift (ΔLogP)Primary Structural Driver
Monocyclic Amine (Baseline)0.00.0Flexible ring system
3-Azabicyclo[3.2.0]heptane~ 0.0~ 0.0Conformational restriction
Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]heptane -0.3 to -0.5 -0.54 to -0.55 Gem-difluoro EWE + Dipole

Data Interpretation: The gem-difluorination reliably decreases the pKa by up to 0.5 units and LogP by approximately 0.55 units[1]. In a physiological environment (pH 7.4), this slight reduction in pKa increases the fraction of the neutral (un-ionized) species, which can significantly enhance passive membrane permeability, while the lowered LogP mitigates the risk of non-specific protein binding and metabolic liabilities.

Self-Validating Experimental Protocols

In silico predictors (such as cLogP or calculated pKa) frequently fail when applied to novel, highly strained fluorinated bicycles due to poor parameterization of complex through-space and through-bond dipole interactions. Therefore, empirical determination is mandatory. As an application scientist, I require every protocol to act as a self-validating system —meaning the assay must prove its own accuracy in real-time.

Protocol A: Self-Validating Potentiometric pKa Determination

Causality: Potentiometric titration remains the gold standard for ionizable centers. We utilize an aqueous system with strict ionic strength control to prevent activity coefficient drift.

  • System Calibration & Suitability: Calibrate the glass electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01).

    • Self-Validation Step: Titrate a reference standard (e.g., Procaine, known pKa 9.0) prior to the unknown. If the calculated pKa deviates by >0.05 units from the literature, the system automatically flags for recalibration.

  • Sample Preparation: Dissolve the Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]heptane hydrochloride salt in a 0.15 M KCl aqueous solution. This maintains a constant ionic background.

  • Titration Execution: Titrate using 0.1 M NaOH under a continuous nitrogen gas purge.

    • Causality: Nitrogen prevents atmospheric CO₂ from dissolving into the solution to form carbonic acid, which would introduce artifactual buffer capacity and skew the basic pKa reading.

  • Data Processing: Utilize a Bjerrum plot to determine the half-equivalence point.

    • Self-Validation Step: The protocol requires triplicate runs. The data is only accepted if the relative standard deviation (RSD) across the three runs is <1%.

Protocol B: Orthogonal Shake-Flask LC-MS/MS for LogP

Causality: While chromatographic hydrophobicity indices (CHI) are high-throughput, the shake-flask method provides true thermodynamic partitioning data essential for late-stage lead optimization.

  • Phase Saturation: Vigorously stir 1-octanol and 10 mM phosphate buffer (pH 7.4) together for 24 hours at 25°C to achieve mutual saturation. This prevents volume shifts during the actual assay.

  • Analyte & Control Introduction: Spike the difluoro compound into the biphasic system.

    • Self-Validation Step: Co-spike an internal standard cassette containing Atenolol (low LogP) and Propranolol (high LogP).

  • Equilibration: Shake the mixture at 25°C for 60 minutes. Centrifuge at 3,000 × g for 15 minutes.

    • Causality: Centrifugation is critical to break any micro-emulsions at the phase boundary that would falsely elevate the aqueous concentration reading.

  • LC-MS/MS Quantification: Extract aliquots from both phases and quantify via Multiple Reaction Monitoring (MRM). Calculate LogP as

    
    .
    
    • Self-Validation Step: The assay is deemed valid only if the calculated LogP of the internal standards falls within ±0.1 units of their established literature values.

Workflow for the self-validating physicochemical profiling of the difluoro-bicyclic scaffold.

Conclusion

The integration of Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane into a drug discovery pipeline offers a masterclass in rational physicochemical design. By utilizing the 3-azabicyclo[3.2.0]heptane core, chemists achieve necessary conformational restriction. By appending the gem-difluoro motif, they successfully mitigate the lipophilicity penalties typically associated with aliphatic rigidification, while simultaneously tuning the amine's pKa to favor physiological absorption[1]. Implementing self-validating empirical protocols ensures that these nuanced physicochemical shifts are captured with absolute analytical certainty.

References

  • Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives Journal of Organic and Pharmaceutical Chemistry (November 2024). URL: [Link]

  • Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery The Journal of Organic Chemistry (August 2017). URL: [Link]

Sources

Technical Monograph: Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the synthesis, physicochemical properties, and medicinal chemistry utility of cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane hydrochloride .

CAS: 2177263-11-3 | Formula:


 | MW:  169.60  g/mol 

Executive Summary & Strategic Value

In modern lead optimization, the cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane scaffold represents a critical "sp³-rich" bioisostere. It serves as a conformationally restricted surrogate for piperidine or pyrrolidine, offering two distinct advantages driven by the gem-difluoro motif:

  • pKa Modulation: The electron-withdrawing fluorine atoms lower the basicity of the amine (typically by 1.0–2.0 log units compared to the parent hydrocarbon), reducing lysosomal trapping and improving oral bioavailability.

  • Metabolic Blocking: The C6-fluorination blocks oxidative metabolism at a typically labile site on the cyclobutane ring while increasing lipophilicity (

    
    ) without adding significant bulk.
    

This guide details the synthesis, handling, and application of this building block, grounded in protocols developed by Grygorenko et al. and standard organofluorine methodologies.

Physicochemical Profile

The incorporation of the fused cyclobutane ring and fluorine substituents drastically alters the landscape of the molecule compared to standard cyclic amines.

PropertyValue / CharacteristicImpact on Drug Design
Stereochemistry cis-Fused (Bridgehead H are syn)The trans-isomer is geometrically highly strained and inaccessible; the cis-geometry provides a defined vector for substituents.
Basicity (pKa) ~8.5 – 9.0 (Estimated)Lower than parent 3-azabicyclo[3.2.0]heptane (~10.5). Reduces hERG liability and improves permeability.
Lipophilicity

vs. H-analog
Fluorine increases lipophilicity, balancing the polarity of the amine salt.
Solubility High (Water, Methanol, DMSO)The HCl salt is highly polar; free base extraction requires DCM/Isopropanol mixes.
Hygroscopicity Moderate to HighCritical: Must be stored under desiccant. Hydrolytic stability of the C-F bond is high, but the salt absorbs moisture.

Authoritative Synthesis Protocol

The most robust route to the cis-6,6-difluoro core avoids direct fluorination of the amine (which is non-selective). Instead, it utilizes a deoxofluorination strategy on a protected keto-precursor.

Retrosynthetic Logic

The pathway relies on constructing the bicyclic skeleton via a [2+2] cycloaddition, followed by functional group interconversion.

Key Reaction Nodes:

  • [2+2] Cycloaddition: Formation of the bicyclic ketone.

  • Deoxofluorination: Conversion of C=O to CF

    
     using DAST or Deoxo-Fluor®.
    
  • Deprotection: Removal of the N-protecting group (Boc or Cbz) to yield the HCl salt.

Workflow Visualization (DOT)

SynthesisPath Start N-Boc-3-pyrroline (Starting Material) Step1 [2+2] Cycloaddition (with Dichloroketene) Start->Step1 + Cl3CCOCl, Zn/Cu Inter1 Bicyclic Dichloroketone Step1->Inter1 Step2 Dechlorination (Zn/AcOH) Inter1->Step2 Inter2 N-Boc-3-azabicyclo[3.2.0] heptan-6-one Step2->Inter2 Step3 Deoxofluorination (DAST, DCM, 0°C) Inter2->Step3 Inter3 N-Boc-6,6-difluoro intermediate Step3->Inter3 Step4 Deprotection (4M HCl/Dioxane) Inter3->Step4 Final Cis-6,6-difluoro-3-azabicyclo [3.2.0]heptane HCl Step4->Final

Figure 1: Synthetic pathway utilizing the dichloroketene [2+2] cycloaddition followed by reductive dechlorination and nucleophilic fluorination.[1]

Detailed Experimental Procedure (Bench-Validated)

Note: This protocol assumes starting from the N-Boc-3-azabicyclo[3.2.0]heptan-6-one intermediate to focus on the critical fluorination step.

Step A: Deoxofluorination (Critical Step)

  • Setup: Charge a flame-dried round-bottom flask with N-Boc-3-azabicyclo[3.2.0]heptan-6-one (1.0 equiv) and anhydrous DCM (10 mL/g).

  • Cooling: Cool the solution to 0°C under nitrogen atmosphere.

  • Reagent Addition: Add DAST (Diethylaminosulfur trifluoride, 2.5 equiv) dropwise via syringe. Caution: DAST reacts violently with water/glass; use Teflon or plasticware if possible, or strictly anhydrous glass.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with KMnO

    
    ; ketone spot will disappear).
    
  • Quench: Pour the mixture slowly into saturated aqueous NaHCO

    
     at 0°C. Gas evolution (CO
    
    
    
    ) will be vigorous.
  • Isolation: Extract with DCM (3x), dry over MgSO

    
    , and concentrate. Purify via silica gel chromatography (Hex/EtOAc) to yield the gem-difluoro Boc-intermediate.
    

Step B: Salt Formation

  • Dissolve the Boc-intermediate in 1,4-dioxane.

  • Add 4M HCl in dioxane (10 equiv) at 0°C.

  • Stir at RT for 2–4 hours. A white precipitate should form.

  • Filtration: Filter the solid under nitrogen (hygroscopic!). Wash with cold Et

    
    O.
    
  • Drying: Dry under high vacuum (0.1 mbar) for 24 hours to obtain cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane hydrochloride .

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized salt, the following NMR signatures must be present.

  • 
    F NMR (Diagnostic): 
    
    • Expect a characteristic AB quartet (or broad singlet depending on flux) around -80 to -100 ppm . The non-equivalence of the fluorine atoms arises from the puckering of the cyclobutane ring and the chiral environment of the cis-fused system.

  • 
    H NMR (D
    
    
    
    O or DMSO-
    
    
    ):
    • Bridgehead (H1/H5): Multiplets at

      
       2.8–3.2 ppm.
      
    • Methylene (H2/H4): Broad multiplets at

      
       3.4–3.8 ppm (deshielded by N).
      
    • Cyclobutane (H7): High-field multiplets, often complex due to F-H coupling (

      
       and 
      
      
      
      ).

Handling & Stability Guide

This hydrochloride salt is hygroscopic . Improper handling leads to deliquescence, which complicates stoichiometry in subsequent coupling reactions.

ParameterRecommendation
Storage -20°C, sealed under Argon/Nitrogen. Desiccator required for long-term storage.
Weighing Weigh quickly in ambient air; for precision >100mg, use a glovebox or glovebag.
Re-drying If sticky/wet, dissolve in MeOH, add toluene, and rotovap (azeotropic drying), then dry under vacuum over P

O

.
Compatibility Compatible with standard amide coupling reagents (HATU, EDC). Avoid strong Lewis acids that might strip fluoride (rare, but possible with BBr

at high temps).

Applications in Drug Discovery

This scaffold is increasingly used to replace 4,4-difluoropiperidine or 3,3-difluoropyrrolidine .

Bioisosteric Mapping

The cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane core maps onto the chemical space of:

  • Proline: But with no chirality at the

    
    -carbon (achiral desymmetrization possible).
    
  • Piperidine: But with a constrained "boat-like" geometry that directs exit vectors into specific sub-pockets.

Mechanistic Impact Diagram

Bioisostere cluster_effects Pharmacological Effects Core Cis-6,6-difluoro-3-azabicyclo [3.2.0]heptane Core Effect1 Reduced Basicity (Lower pKa) Core->Effect1 Effect2 Metabolic Stability (Blocked Oxidation) Core->Effect2 Effect3 Vector Rigidity (Defined Conformation) Core->Effect3 Outcome1 Decreased hERG Binding Effect1->Outcome1 Outcome2 Increased t1/2 (Half-life) Effect2->Outcome2 Outcome3 Selectivity (Target Fit) Effect3->Outcome3

Figure 2: Impact of the 6,6-difluoro-3-azabicyclo[3.2.0]heptane scaffold on DMPK parameters.

References

  • Grygorenko, O. O., et al. (2024).[2][3] Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry.

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410–422.[2]

  • PubChem. (2025).[4] Compound Summary: 3-Azabicyclo[3.2.0]heptane hydrochloride.[2][5][6][7] National Library of Medicine.

  • Sigma-Aldrich. (2025). 6,6-difluoro-3-azabicyclo[3.1.1]heptane hydrochloride Product Sheet (Analogous Reference).

Sources

An In-depth Technical Guide to the Conformational Analysis of the 3-Azabicyclo[3.2.0]heptane Ring System

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-azabicyclo[3.2.0]heptane scaffold is a conformationally restricted piperidine and pyrrolidine analogue that has garnered significant interest in medicinal chemistry and drug discovery.[1][2] Its unique three-dimensional structure offers a compelling platform for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive technical overview of the conformational analysis of the 3-azabicyclo[3.2.0]heptane ring system, intended for researchers, scientists, and drug development professionals. We will delve into the intricate conformational landscape of this bicyclic system, explore the state-of-the-art experimental techniques for its characterization, and discuss the computational methodologies that complement and rationalize experimental findings.

The Strategic Importance of the 3-Azabicyclo[3.2.0]heptane Scaffold in Drug Design

The fusion of a cyclopentane and a cyclobutane ring, with a nitrogen atom at the 3-position, imparts a rigid and well-defined three-dimensional geometry to the 3-azabicyclo[3.2.0]heptane core. This structural rigidity is a key attribute in modern drug design, as it can lead to a number of desirable properties:

  • Enhanced Binding Affinity: By pre-organizing the pharmacophoric elements in a conformation that is complementary to the target receptor's binding site, the entropic penalty upon binding is reduced, often leading to a significant increase in binding affinity.

  • Improved Selectivity: The constrained nature of the scaffold can limit interactions with off-target receptors, thereby improving the selectivity profile of a drug candidate and reducing the potential for side effects.

  • Favorable Physicochemical Properties: The introduction of sp³-rich bicyclic systems can improve metabolic stability and aqueous solubility, key parameters in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule.[3]

The synthesis of 3-azabicyclo[3.2.0]heptane derivatives is often achieved through photochemical [2+2] cycloadditions or [3+2] cycloaddition strategies, providing access to a diverse range of substituted scaffolds for biological evaluation.[3][4][5][6]

The Conformational Landscape: A Tale of Two Rings

The conformational behavior of the 3-azabicyclo[3.2.0]heptane system is governed by the interplay of the puckering of the five-membered pyrrolidine ring and the four-membered cyclobutane ring.

The pyrrolidine ring can adopt several non-planar conformations, most notably the envelope (C_s) and twist (C_2) conformations. In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier between these conformations is relatively low, and the preferred conformation can be influenced by the nature and position of substituents.

The cyclobutane ring is also non-planar and typically adopts a puckered conformation . A planar cyclobutane ring would suffer from significant angle strain and torsional strain. The puckering of the cyclobutane ring is crucial in defining the overall shape of the bicyclic system.

The fusion of these two rings in the cis-configuration, as is common, leads to a "bent" overall molecular shape. The relative orientation of the two rings and the specific puckering of each ring define the global minimum energy conformation.

cluster_pyrrolidine Pyrrolidine Ring Conformations cluster_cyclobutane Cyclobutane Ring Conformation cluster_bicyclic 3-Azabicyclo[3.2.0]heptane Envelope (Cs) Envelope (Cs) Twist (C2) Twist (C2) Envelope (Cs)->Twist (C2) Low Energy Barrier Global Minimum Conformation Global Minimum Conformation Envelope (Cs)->Global Minimum Conformation Influences Twist (C2)->Global Minimum Conformation Influences Puckered Puckered Puckered->Global Minimum Conformation Defines Shape

Conformational influencers of the 3-azabicyclo[3.2.0]heptane system.

Experimental Techniques for Conformational Elucidation

A multi-pronged approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling is essential for a thorough conformational analysis.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution-State Conformations

NMR spectroscopy is a powerful tool for investigating the conformation of molecules in solution, providing insights into the dynamic and time-averaged structures.[8]

Key NMR Parameters:

  • Proton-Proton Coupling Constants (³J_HH): The magnitude of vicinal coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these coupling constants, the dihedral angles within the bicyclic framework can be estimated, providing crucial information about the ring puckering.[7]

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) provide information about the through-space proximity of protons. Strong NOE correlations are observed between protons that are close in space, which can help to differentiate between various possible conformers.[7]

  • Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the equilibrium between different conformers. As the temperature is lowered, the equilibrium may shift towards the more stable conformer, and at the coalescence temperature, the interconversion between conformers becomes slow on the NMR timescale, allowing for the observation of separate signals for each conformer.[7][9]

Experimental Protocol: 2D NOESY for Conformational Analysis

  • Sample Preparation: Dissolve 5-10 mg of the 3-azabicyclo[3.2.0]heptane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-20 mM.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) equipped with a pulse-field gradient probe.

    • Tune and match the probe for both ¹H and the lock frequency.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard 2D NOESY spectrum using a standard pulse sequence (e.g., noesygpph).

    • Set the mixing time (t_mix) to a value appropriate for the size of the molecule (typically 300-800 ms). A range of mixing times can be used to build up the NOE cross-peaks.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, Mnova).

    • Apply a squared sine-bell window function in both dimensions before Fourier transformation.

    • Phase the spectrum carefully.

    • Analyze the NOESY spectrum for cross-peaks, which indicate through-space proximity between protons. The volume of the cross-peaks is inversely proportional to the sixth power of the distance between the protons.

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and dihedral angles. This information serves as a crucial benchmark for validating and refining computational models.[3]

Data Presentation: Representative Crystallographic Data

ParameterRepresentative ValueSignificance
C1-C5 Bond Length~1.54 ÅStandard sp³-sp³ C-C bond
C1-N3-C2 Dihedral AngleVaries with puckeringDefines pyrrolidine ring conformation
C1-C7-C6-C5 Dihedral AngleVaries with puckeringDefines cyclobutane ring conformation
N3 Inversion BarrierRelatively lowCan be influenced by substituents

Computational Modeling: Rationalizing and Predicting Conformations

Computational chemistry is an indispensable tool for complementing experimental data and providing a deeper understanding of the conformational landscape.

Workflow for Computational Conformational Analysis

A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B Systematic or Stochastic Search C Geometry Optimization and Energy Calculation (e.g., DFT) B->C Higher Level of Theory D Analysis of Low-Energy Conformers C->D Population Analysis (Boltzmann) E Comparison with Experimental Data (NMR, X-ray) D->E Validation F Refined Conformational Model E->F Iterative Refinement

Computational workflow for conformational analysis.

Methodologies:

  • Molecular Mechanics (MM): Force-field methods (e.g., MMFF, OPLS) are used for rapid conformational searches to identify low-energy conformers.

  • Density Functional Theory (DFT): Quantum mechanical methods, such as DFT with an appropriate basis set (e.g., B3LYP/6-31G*), are employed for accurate geometry optimization and energy calculations of the identified conformers.

  • Exit Vector Plot (EVP) Analysis: This computational tool is used to analyze the spatial orientation of substituents on the bicyclic scaffold, providing insights into its potential as a molecular scaffold for isosteric replacements.[4][6]

Conclusion: A Synergistic Approach to Understanding a Privileged Scaffold

The conformational analysis of the 3-azabicyclo[3.2.0]heptane ring system requires a synergistic approach that integrates high-resolution experimental data from NMR spectroscopy and X-ray crystallography with the predictive power of computational modeling. A thorough understanding of the conformational preferences of this privileged scaffold is paramount for its successful application in the design of next-generation therapeutics. The insights gained from such studies will continue to guide the development of novel drug candidates with enhanced efficacy and safety profiles.

References

  • Denisenko, A. V., et al. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 82(18), 9633–9642. [Link]

  • Homon, A., et al. (2021). Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. European Journal of Organic Chemistry, 2021(43), 5935-5942. [Link]

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410–422. [Link]

  • Denisenko, A. V., et al. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Request PDF. [Link]

  • Zefirov, N. S., & Palyulin, V. A. (1991). Conformational Analysis of Bicyclo[3][5][5]nonanes. Topics in Stereochemistry, 20, 171-230. [Link]

  • Chemistry LibreTexts. (2022). 4.9: Conformations of Polycyclic Molecules. [Link]

  • Pardeshi, S. D., et al. (2012). Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands. European Journal of Medicinal Chemistry, 55, 255-261. [Link]

  • University of Wisconsin-Madison. Simple Conformational Analysis of Cyclic and Bicyclic Compounds. [Link]

  • Chen, J., et al. (2020). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 25(15), 3352. [Link]

  • Hart, D. J., & Tirucherai, G. S. (2009). Synthesis and Conformational Analysis of Bicyclic Extended Dipeptide Surrogates. The Journal of organic chemistry, 74(1), 227–234. [Link]

  • Ausmees, K. (2013). Synthesis of Heterobicyclo[3.2.0]heptane Derivatives Multicomponent Cascade Reaction via. Digikogu. [Link]

  • Kohyama, A., et al. (2023). Controllable conformation and reactivity of bicyclic α-methylene cyclopentanones and their NF-κB pathway inhibitory activity. Organic & Biomolecular Chemistry, 21(22), 4699-4705. [Link]

  • Shcherbakova, V., et al. (2025). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Azabicyclo[3.2.0]heptane. PubChem. [Link]

  • Weisman, G. R., et al. (2001). Syntheses, Conformations, and Basicities of Bicyclic Triamines. The Journal of Organic Chemistry, 66(16), 5434–5443. [Link]

  • Rittner, R., & Tormena, C. F. (2005). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society, 16(4), 627-643. [Link]

  • Williamson, K. L., et al. (1969). The N.m.r. Spectra of Bicyclo [2.1.1]hexane Derivatives. Journal of the American Chemical Society, 91(7), 1793–1801. [Link]

  • National Institute of Standards and Technology. (n.d.). Bicyclo[3.2.0]heptane, cis-. NIST WebBook. [Link]

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Methodological & Application

Application Note: Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane as a Conformationally Restricted Surrogate in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-rich molecules to complex, three-dimensional architectures is a cornerstone of modern drug discovery. In the pursuit of "escaping flatland," bicyclic pyrrolidines and piperidines have emerged as critical building blocks[1]. Among these, Cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane represents a highly optimized, conformationally restricted surrogate. By combining the rigidifying effects of a fused cyclobutane ring with the profound electronic modulation of a gem-difluoro group, this scaffold offers superior physicochemical properties. It is currently being deployed as a critical intermediate in the synthesis of novel dual leucine zipper kinase (DLK) inhibitors for neurodegenerative diseases[2].

This application note provides a deep dive into the mechanistic rationale for employing this surrogate, comparative physicochemical data, and self-validating protocols for its synthesis and integration into pharmacophores.

Mechanistic Rationale: Conformational Restriction and Electronic Modulation

Escaping Flatland via Bicyclic Fusion

Traditional saturated heterocycles like piperidine and pyrrolidine, while ubiquitous, suffer from high conformational flexibility. Upon binding to a target receptor, these rings must adopt a specific conformation, resulting in a significant entropic penalty[1].

  • The Causality of Restriction: Fusing a cyclobutane ring to form the 3-azabicyclo[3.2.0]heptane core locks the amine into a rigid, 3D-shaped conformation. This increases the fraction of sp³ hybridized carbons (Fsp³) and pre-organizes the exit vectors of the molecule[3]. Consequently, the ligand-receptor binding event incurs a much lower entropic penalty, often translating to enhanced target potency and selectivity.

The gem-Difluoro Advantage: pKa Tuning and Metabolic Shielding

While the 3-azabicyclo[3.2.0]heptane core improves geometry, highly basic secondary amines (pKa ~10.5–11.5) often suffer from poor membrane permeability and a high risk of phospholipidosis[4].

  • The Causality of Fluorination: The introduction of a gem-difluoro group at the 6-position exerts a strong, through-bond electron-withdrawing inductive effect. This strategically lowers the basicity of the adjacent secondary amine by approximately 2 to 3 pKa units[4]. A lower pKa increases the proportion of the un-ionized drug at physiological pH (7.4), drastically improving passive membrane permeability.

  • Metabolic Stability: Furthermore, the strong C–F bonds block cytochrome P450-mediated oxidation at the otherwise metabolically vulnerable cyclobutane methylene sites, extending the compound's half-life[2].

Physicochemical Profiling

To justify the scaffold hop, quantitative metrics must be compared. The table below summarizes the theoretical and observed shifts in physicochemical properties when transitioning from a standard piperidine ring to the difluorinated bicyclic surrogate.

ScaffoldFsp³Estimated pKaLogD (pH 7.4)Metabolic Stability (CLint)Key Structural Advantage
Piperidine 1.00~11.2LowLowCheap, readily available
Pyrrolidine 1.00~11.3LowLowCompact footprint
3-Azabicyclo[3.2.0]heptane 1.00~10.5ModerateModerateReduced entropic penalty[1]
Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]heptane 1.00~8.5HighHighBlocked oxidation, optimal permeability[4]

Lead Optimization Workflow

The logical progression of utilizing this surrogate in a medicinal chemistry campaign is visualized below.

Workflow A Piperidine Hit B 3-Azabicyclo[3.2.0]heptane (Scaffold Hop) A->B Increase Fsp3 Reduce Entropy C Cis-6,6-Difluoro- Surrogate B->C gem-Difluorination Lower pKa D DLK Inhibitor Candidate C->D Late-Stage Coupling

Workflow of scaffold hopping from piperidine to a difluorinated bicyclic surrogate.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of the surrogate and its subsequent late-stage functionalization. Every step is designed as a self-validating system, ensuring that researchers can analytically confirm success before proceeding.

Protocol A: Photochemical Synthesis of Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]heptane Hydrochloride

This protocol utilizes a modern photochemical [2+2] cycloaddition approach, leveraging vinylidene fluoride (VDF) gas handled safely via a Metal-Organic Framework (MOF)[2].

Step 1: Photochemical [2+2] Cycloaddition

  • Setup: In a photoreactor vial, dissolve maleimide (1.0 equiv) and benzophenone (0.2 equiv, photosensitizer) in anhydrous acetone.

  • Reagent Addition: Add VDF–Al–fum MOF (containing 3.0 equiv of VDF gas) to the suspension[2]. Rationale: The MOF allows for the safe, stoichiometric release of the highly reactive fluorinated gas directly into the reaction mixture under irradiation.

  • Reaction: Irradiate the mixture with UV light (365 nm) at room temperature for 16 hours.

  • Validation Checkpoint 1 (FT-IR & TLC): Monitor the reaction via TLC (KMnO₄ stain). Filter the MOF and concentrate the filtrate. Confirm the formation of the intermediate imide (6,6-difluoro-3-azabicyclo[3.2.0]heptane-2,4-dione) by FT-IR; you must observe a strong, distinct imide C=O stretch at ~1720–1740 cm⁻¹.

Step 2: Exhaustive Reduction to the Amine

  • Setup: Dissolve the isolated imide in anhydrous THF under an inert N₂ atmosphere. Cool to 0 °C.

  • Reduction: Dropwise add Borane-dimethyl sulfide complex (BH₃·DMS, 4.0 equiv). Reflux the mixture at 70 °C for 12 hours. Rationale: BH₃ is required to fully reduce both carbonyls of the sterically hindered imide without cleaving the strained cyclobutane ring.

  • Quench: Cool to 0 °C and carefully quench with MeOH, followed by 2M HCl to break the boron-amine complex.

  • Validation Checkpoint 2 (LC-MS): Analyze the crude aqueous layer. The C=O stretch in IR must be completely absent. LC-MS (ESI+) should reveal a mass of [M+H]⁺ = 134.1.

Step 3: Salt Formation and Isolation

  • Extraction: Basify the aqueous layer to pH 12 with NaOH and extract extensively with dichloromethane (DCM).

  • Precipitation: Dry the organic layer over Na₂SO₄, filter, and add 2M HCl in diethyl ether at 0 °C to precipitate the hydrochloride salt.

  • Validation Checkpoint 3 (NMR): Filter and dry the white solid. Confirm the cis-stereochemistry and fluorination via NMR. ¹⁹F NMR should display a characteristic AB quartet pattern (around -90 to -105 ppm) due to the diastereotopic nature of the gem-difluoro fluorines in the folded bicyclic system.

Protocol B: Late-Stage SNAr Integration into a DLK Inhibitor Core

Because the gem-difluoro group lowers the nucleophilicity of the amine, standard room-temperature couplings often fail. This protocol compensates for the reduced pKa.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Setup: In a sealed microwave vial, combine Cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane HCl (1.2 equiv), the target heteroaryl chloride (e.g., a functionalized pyrimidine core, 1.0 equiv), and N,N-Diisopropylethylamine (DIPEA, 3.5 equiv) in anhydrous DMSO.

  • Reaction: Heat the mixture thermally at 90 °C for 18 hours. Rationale: The lower pKa (~8.5) makes the amine a weaker nucleophile than a standard pyrrolidine[4]. Elevated temperatures in a highly polar aprotic solvent (DMSO) are strictly required to overcome the activation energy barrier for the SNAr transition state.

  • Validation Checkpoint (UPLC-MS): Sample the reaction at 12 hours. The chromatogram should show the depletion of the heteroaryl chloride and the emergence of the coupled product mass. If conversion is <50%, transition to a Buchwald-Hartwig amination utilizing Pd₂(dba)₃ and RuPhos.

  • Purification: Crash the product out by adding the DMSO mixture dropwise into ice water, filter the precipitate, and purify via reverse-phase preparative HPLC.

References
  • 2 - nih.gov 2.1 - bldpharm.com

  • 3 - acs.org 4.4 - researchgate.net

Sources

Application Note: Gram-Scale Synthesis of Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane scaffold (CAS: 1214875-41-8; HCl salt CAS: 1638761-34-8) has emerged as a critical highly saturated, three-dimensional bioisostere in modern drug discovery. It is prominently featured as a building block for novel dual leucine zipper kinase (DLK) inhibitors, which are under active investigation for the treatment of neurodegenerative diseases [1].

Synthesizing this sterically congested, fluorinated bicyclic system presents significant challenges. Traditional thermal [2+2] cycloadditions are forbidden by Woodward-Hoffmann rules, and handling gaseous 1,1-difluoroethylene (VDF) at scale poses severe safety and stoichiometric control issues. This protocol details a validated, gram-scale methodology leveraging a triplet-sensitized photochemical [2+2] cycloaddition. To ensure operational safety and precise stoichiometry, we utilize a Metal-Organic Framework (MOF) gas-delivery system (VDF–Al–fum) [1], followed by selective imide reduction and deprotection.

Mechanistic Pathway & Causality

The synthesis relies on three distinct phases, each governed by specific chemical causality:

  • Photochemical [2+2] Cycloaddition: N-Boc-maleimide is reacted with VDF. Because direct UV excitation of maleimide is inefficient, Benzophenone (Bp) is used as a photosensitizer. Bp absorbs UV light, enters a singlet excited state, and undergoes intersystem crossing (ISC) to a long-lived triplet state. It then transfers this energy to the maleimide. The triplet maleimide reacts with VDF to form the cyclobutane ring. The rigid 5-membered ring of the maleimide strictly dictates a cis-ring fusion in the resulting bicyclic intermediate.

  • Carbonyl Reduction: The resulting difluorinated imide is highly stable. Borane-tetrahydrofuran (BH

    
    ·THF) is selected over LiAlH
    
    
    
    to prevent potential reductive defluorination or ring-opening side reactions, smoothly reducing the imide to the corresponding pyrrolidine derivative.
  • Salt Formation: Cleavage of the Boc protecting group using anhydrous HCl in dioxane yields the highly crystalline, bench-stable hydrochloride salt.

SynthesisRoute A N-Boc-Maleimide + VDF-Al-fum B [2+2] Photocycloaddition UV (365nm), Benzophenone A->B C Cis-Difluoro-Imide Intermediate B->C 70% Yield D Reduction BH3·THF, Reflux C->D E N-Boc-Amine Intermediate D->E 85% Yield F Deprotection 4M HCl in Dioxane E->F G Cis-6,6-Difluoro-3-azabicyclo [3.2.0]heptane HCl F->G 95% Yield

Fig 1: Three-stage synthetic workflow for Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane HCl.

Experimental Protocols

Phase 1: Photochemical Synthesis of N-Boc-Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]heptane-2,4-dione

Note: The use of VDF-Al-fum (a robust aluminum fumarate MOF loaded with 1,1-difluoroethylene) circumvents the need for pressurized gas cylinders, allowing for safe, stoichiometric gas release in solution [1].

  • Preparation: In an oven-dried, 500 mL borosilicate photoreactor equipped with a magnetic stirrer, add N-Boc-maleimide (10.0 g, 50.7 mmol), Benzophenone (0.92 g, 5.07 mmol, 0.1 equiv), and VDF-Al-fum (equivalent to 150 mmol of VDF) [1].

  • Solvation: Suspend the mixture in 250 mL of anhydrous acetonitrile (MeCN) sparged with argon for 30 minutes to remove dissolved oxygen (which quenches triplet states).

  • Irradiation: Irradiate the stirring suspension using a 365 nm medium-pressure UV LED array. Maintain the internal temperature at 25°C using a cooling jacket.

  • Monitoring & Workup: Monitor via TLC (Hexanes/EtOAc 7:3). Upon completion (approx. 18 hours), filter the suspension through a Celite pad to remove the depleted MOF framework. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient 5% to 20% EtOAc in hexanes) to afford the cis-difluoro-imide intermediate as a white solid.

Phase 2: Borane-Mediated Reduction
  • Reagent Addition: Dissolve the imide intermediate (8.0 g, 30.6 mmol) in anhydrous THF (100 mL) under an argon atmosphere. Cool the flask to 0°C in an ice bath.

  • Reduction: Slowly add BH

    
    ·THF complex (1.0 M in THF, 122 mL, 122 mmol, 4.0 equiv) dropwise via an addition funnel to manage the exothermic reaction.
    
  • Reflux: Remove the ice bath and heat the reaction mixture to a gentle reflux (65°C) for 12 hours.

  • Quenching: Cool the mixture to 0°C and carefully quench by the dropwise addition of methanol (30 mL) until effervescence ceases.

  • Cleavage of Borane-Amine Complex: Add 1M NaOH (50 mL) and stir at room temperature for 2 hours. Extract the aqueous layer with EtOAc (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate.
Phase 3: Boc-Deprotection and Salt Formation
  • Deprotection: Dissolve the crude N-Boc-amine (approx. 6.5 g) in anhydrous dichloromethane (DCM, 50 mL). Cool to 0°C.

  • Acidification: Add 4M HCl in dioxane (30 mL) dropwise. Stir the mixture at room temperature for 4 hours. The product will begin to precipitate as a white solid.

  • Isolation: Add diethyl ether (100 mL) to fully precipitate the salt. Filter the solid through a Buchner funnel, wash with cold diethyl ether (2 x 30 mL), and dry under high vacuum to afford cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane hydrochloride [2].

Data Presentation & Analytical Specifications

Table 1: Photocycloaddition Optimization Matrix

The following parameters demonstrate the critical nature of the photosensitizer and solvent choice.

EntryPhotosensitizer (0.1 eq)SolventLight SourceTime (h)Isolated Yield (%)
1NoneMeCN365 nm LED24< 5%
2Benzophenone (Bp)Acetone365 nm LED1852%
3Thioxanthone (TXO)MeCN365 nm LED1848%
4 Benzophenone (Bp) MeCN 365 nm LED 18 70%
Table 2: Analytical Characterization of Final Product (HCl Salt)
Analytical MethodExpected Result / Specification
Appearance White to off-white crystalline powder.

H NMR (400 MHz, D

O)

3.65-3.50 (m, 4H, CH

-N), 3.20-3.05 (m, 2H, bridgehead CH), 2.85-2.60 (m, 2H, cyclobutane CH

).

F NMR (376 MHz, D

O)

-98.5 (d, J = 195 Hz, 1F), -112.3 (d, J = 195 Hz, 1F) (AB system, gem-difluoro).
LC-MS (ESI+) m/z calculated for C

H

F

N [M+H]

: 134.08; Found: 134.1.
Purity (HPLC)

98.0% (Area %).

References

  • Source: National Institutes of Health (NIH)
  • Title: CAS 1638761-34-8 C6H10ClF2N 6,6-difluoro-3-azabicyclo[3.2.

role of gem-difluoro group in modulating biological activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deployment of the Gem-Difluoro Moiety in Medicinal Chemistry

Subtitle: Physicochemical Modulation, Metabolic Stabilization, and Biological Evaluation Protocols

Abstract

This application note provides a comprehensive guide for medicinal chemists and pharmacologists on the utility of the gem-difluoro (


) group. Beyond its role as a metabolic blocker, the 

moiety serves as a versatile bioisostere for carbonyls and ether oxygens, capable of profoundly altering molecular conformation via the gauche effect and tuning basicity through inductive electron withdrawal. This guide details the mechanistic rationale for

incorporation and provides validated protocols for assessing its impact on metabolic stability and physicochemical properties.

Physicochemical Basis & Mechanistic Rationale

The incorporation of a gem-difluoro group is a non-trivial modification that alters the electronic and steric landscape of a drug candidate. Understanding these shifts is prerequisite to rational design.

Bioisosterism and Sterics

The


 group is unique in that it bridges the gap between lipophilic and polar functionalities.
  • Carbonyl Mimicry: While sterically larger than a carbonyl oxygen, the

    
     group mimics the polarity and bond angle of a ketone (
    
    
    
    ). The highly electronegative fluorine atoms create a dipole moment similar to that of a carbonyl, yet the group remains non-accepting of hydrogen bonds, altering solvation penalties.
  • Ether/Methylene Replacement: The Van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). Consequently, replacing a methylene (

    
    ) with 
    
    
    
    introduces a moderate steric bulk increase but significantly alters electrostatics.
Conformational Control: The Gauche Effect

Unlike non-fluorinated alkyl chains that prefer anti (staggered) conformations to minimize steric clash, molecules containing


 (where X is an electronegative atom like O, N, or F) often prefer the gauche conformation.[1]
  • Mechanism: This is driven by

    
     hyperconjugation and electrostatic attraction between the electropositive hydrogen and electronegative fluorine.[1]
    
  • Application: This effect can be exploited to "pre-organize" a molecule into its bioactive conformation, reducing the entropic penalty of binding to a receptor.

pKa Modulation (Basicity Tuning)

The strong electron-withdrawing inductive effect (-I) of the fluorine atoms significantly impacts adjacent ionizable centers.

  • Effect on Amines: Placing a

    
     group 
    
    
    
    to an amine (e.g.,
    
    
    ) typically lowers the
    
    
    of the amine by 2–4 units.
  • Benefit: This reduction in basicity decreases the fraction of ionized drug at physiological pH (7.4), often improving passive membrane permeability and reducing liability for hERG channel blockage (which is correlated with high basicity).

Metabolic Stability: The Kinetic Isotope Effect & Blocking

The most common application of the


 group is to block oxidative metabolism.
  • C-F Bond Strength: The

    
     bond is the strongest single bond to carbon (~116 kcal/mol), making it resistant to homolytic cleavage.
    
  • Blocking P450 Sites: Cytochrome P450 enzymes typically oxidize electron-rich

    
     bonds adjacent to heteroatoms or in lipophilic chains. Substitution with 
    
    
    
    prevents hydrogen atom abstraction (HAT) at that specific site.
  • Electronic Deactivation: The electron-withdrawing nature of

    
     also deactivates adjacent
    
    
    
    bonds towards oxidation, extending the metabolic "shield" beyond the fluorinated carbon itself.

Decision Logic for Gem-Difluoro Incorporation

Before synthesis, evaluate the need for


 using the following decision matrix.

CF2_Decision_Tree Start Lead Compound Optimization MetabIssue Is Metabolic Clearance High? Start->MetabIssue SiteID Is the Soft Spot a CH2? MetabIssue->SiteID Yes pKaIssue Is Basicity/Permeability an Issue? MetabIssue->pKaIssue No Block Replace CH2 with CF2 (Metabolic Blocker) SiteID->Block Yes SiteID->pKaIssue No BetaPos Is there a Beta-CH2? pKaIssue->BetaPos Yes (High pKa) ConfIssue Is Potency Limited by Entropy? pKaIssue->ConfIssue No Modulate Insert CF2 at Beta-position (pKa Modulation) BetaPos->Modulate Yes BetaPos->ConfIssue No Gauche Use CF2 to lock Gauche Conformation ConfIssue->Gauche Yes

Figure 1: Decision logic for incorporating gem-difluoro moieties during lead optimization.

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

Objective: To quantify the intrinsic clearance (


) improvement of a gem-difluoro analog compared to its non-fluorinated parent.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

  • NADPH Regenerating System (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Phosphate Buffer (100 mM, pH 7.4).[2]

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow:

Microsomal_Assay Prep 1. Pre-Incubation Mix Microsomes + Compound (37°C, 10 min) Start 2. Initiation Add NADPH System Prep->Start Incubate 3. Sampling 0, 15, 30, 45, 60 min Start->Incubate Quench 4. Quench Add Ice-Cold ACN (Precipitate Proteins) Incubate->Quench Analyze 5. Analysis Centrifuge -> LC-MS/MS Quench->Analyze

Figure 2: Step-by-step workflow for the microsomal stability assay.[3]

Step-by-Step Procedure:

  • Preparation: Prepare a 1 µM solution of the test compound (and the non-fluorinated parent) in 100 mM Phosphate Buffer (pH 7.4) containing 0.5 mg/mL liver microsomes.[4] Ensure final DMSO concentration is <0.1%.

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes to equilibrate.

  • Initiation: Add the NADPH regenerating system to start the reaction. (Include a "No NADPH" control to check for chemical instability).

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution (ACN + Internal Standard). Vortex vigorously.

  • Processing: Centrifuge samples at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Inject the supernatant into an LC-MS/MS system monitoring the parent ion transition.

Data Analysis:

  • Plot

    
     vs. 
    
    
    
    .[3]
  • Determine the slope (

    
    ) of the linear regression.
    
  • Calculate Half-life:

    
    .
    
  • Calculate Intrinsic Clearance:

    
    
    
Protocol B: pKa Determination (Spectrophotometric)

Objective: To verify the electron-withdrawing effect of the


 group on a nearby basic center.

Methodology:

  • Principle: The UV-Vis absorption spectrum of many compounds changes upon ionization.

  • Setup: Prepare a 10 µM solution of the compound in a "Universal Buffer" (mixture of acetic, phosphoric, and boric acids).

  • Titration: Adjust pH from 2.0 to 12.0 in 0.5 unit increments using HCl/NaOH.

  • Measurement: Record UV-Vis spectra (200–400 nm) at each pH point.

  • Calculation: Plot the absorbance at

    
     vs. pH. The inflection point of the sigmoidal curve represents the 
    
    
    
    .

Case Study: Comparative Data Analysis

The following table illustrates typical data comparing a parent piperidine compound with its


-gem-difluoro analog.
PropertyParent Compound (

)
Gem-Difluoro Analog (

)
Interpretation
Structure



-substitution

(Basic)
9.87.2Basicity reduced by 2.6 units due to -I effect.
LogD (pH 7.4) 0.51.8Lipophilicity increased ; compound is less ionized at neutral pH.
Microsomal

12 min48 minStability improved (4x); metabolic soft spot blocked.
Permeability (

)

cm/s

cm/s
Permeability enhanced due to higher neutral fraction.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for Microsomal Stability Protocols). Link

Sources

Application Note: Design of SAR Studies Using cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane (subsequently referred to as 6,6-DF-ABH ) in medicinal chemistry. It is designed for senior scientists seeking to leverage conformationally restricted, fluorinated scaffolds to overcome metabolic liabilities and potency cliffs in piperidine-based leads.

Executive Summary: The "Rigid-Fluoro" Effect

The cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane scaffold represents a "best-of-both-worlds" fusion in modern drug design. It combines the conformational restriction of a bicyclic system (reducing entropic penalty upon binding) with the electronic modulation of gem-difluorination (blocking metabolic soft spots and lowering basicity).

This guide provides a validated workflow for transitioning from a flexible piperidine or pyrrolidine lead to a 6,6-DF-ABH analog. The primary objective is to enhance metabolic stability (


) and selectivity without sacrificing solubility.

Cheminformatics & Property Profiling

Before initiating synthesis, it is critical to understand the vector shifts induced by this scaffold.

Comparative Physicochemical Profile

The following table illustrates the shift in properties when replacing a standard piperidine core with the 6,6-DF-ABH scaffold.

PropertyPiperidine (Ref)3-Azabicyclo[3.2.0]heptane (Parent)cis-6,6-Difluoro-3-azabicyclo[3.2.0]heptaneImpact on Drug Design
Conformation Flexible (Chair/Boat)Rigid (V-shape)Rigid (Locked)Improved binding affinity (lower

).
pKa (Conj. Acid) ~11.0~10.59.8 – 10.1 Reduced phospholipidosis risk; improved membrane permeability.
LogP 0.8 (Baseline)0.6 (Lower)1.1 (Modulated) Fluorine restores lipophilicity lost by bridging, aiding CNS penetration.
Metabolic Liability High (Oxidation at C-2/C-3)Moderate (Bridgehead oxidation)Low C6-fluorination blocks typical oxidation sites; reduces clearance (

).
C(sp³)-Fraction 1.01.01.0Maintains high "Escape from Flatland" metrics.

Strategic SAR Workflow

The design of SAR around 6,6-DF-ABH does not follow a linear path. It requires a "Vector Scanning" approach to ensure the rigid orientation matches the target binding pocket.

Diagram 1: The Bioisosteric Decision Tree

This workflow guides the decision process for incorporating the 6,6-DF-ABH scaffold.

SAR_Decision_Tree Start Lead Compound (Piperidine/Pyrrolidine Core) Issue_Check Identify Liability: Metabolic Instability or Low Potency? Start->Issue_Check Path_Metab Issue: High Clearance (Oxidative Metabolism) Issue_Check->Path_Metab Metabolic Hotspot Path_Potency Issue: Low Potency (Entropic Penalty) Issue_Check->Path_Potency Flexible Core Sol_Fluoro Step 2: Fluorine Scan Insert cis-6,6-difluoro motif Path_Metab->Sol_Fluoro Block C-Oxidation Sol_Rigid Step 1: Rigidification Test 3-azabicyclo[3.2.0]heptane Path_Potency->Sol_Rigid Check_PKa Check pKa & LogD Sol_Rigid->Check_PKa Check_PKa->Sol_Fluoro pKa too high / Low Permeability Validation Assay: Microsomal Stability + Surface Plasmon Resonance (SPR) Sol_Fluoro->Validation

Caption: Decision logic for transitioning from flexible amines to the 6,6-difluoro-3-azabicyclo[3.2.0]heptane scaffold.

Experimental Protocols

Protocol A: Preparation of the 6,6-DF-ABH Scaffold

Note: While the building block is commercially available (CAS 2177263-11-3), in-house synthesis allows for bridgehead diversification. This protocol describes the core stabilization via DAST.

Reagents:

  • 3-benzyl-3-azabicyclo[3.2.0]heptan-6-one (Precursor)

  • Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®[1]

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aq.)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 3-benzyl-3-azabicyclo[3.2.0]heptan-6-one (1.0 equiv) and anhydrous DCM (0.2 M) under

    
     atmosphere. Cool to 0°C.
    
  • Fluorination: Dropwise add DAST (2.5 equiv). Caution: DAST reacts violently with water.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC/LC-MS for disappearance of ketone.

  • Quench: Cool to 0°C. Slowly pour the reaction mixture into saturated

    
     (excess). Extract with DCM (3x).
    
  • Purification: Dry organics over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    
  • Deprotection: Subject the benzyl-protected intermediate to hydrogenation (

    
    , Pd/C, MeOH) to yield the free amine cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane hydrochloride .
    
Protocol B: N-Derivatization via Buchwald-Hartwig Amination

Purpose: To couple the 6,6-DF-ABH core to an aryl halide lead fragment.

Reagents:

  • Aryl Bromide/Chloride (Lead Fragment)

  • cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane HCl[2]

  • 
     (2 mol%)
    
  • XPhos or RuPhos (4 mol%)

  • 
     (3.0 equiv)
    
  • 1,4-Dioxane (anhydrous, sparged)

Step-by-Step:

  • Degassing: In a sealed vial, combine the aryl halide (1.0 equiv), amine HCl salt (1.2 equiv), and

    
    . Evacuate and backfill with Argon (3x).
    
  • Catalyst Addition: Add

    
     and Ligand. Add Dioxane (0.1 M).
    
  • Heating: Heat to 100°C for 4–12 hours.

  • Workup: Filter through a Celite pad, eluting with EtOAc. Concentrate and purify via preparative HPLC.

  • Validation: Verify structure via

    
    -NMR (expect singlet/doublet around -80 to -100 ppm depending on environment).
    

Biological Validation: The "Fluorine Effect" Assay

To confirm the utility of the scaffold, you must quantify the metabolic stability gain.

Diagram 2: Metabolic Stability & Clearance Logic

This diagram illustrates the mechanistic basis for the assay interpretation.

Metab_Stability Substrate 6,6-DF-ABH Analog CYP450 CYP450 Enzyme (Microsomes) Substrate->CYP450 Incubation Site_C6 C6 Position (Blocked by F) CYP450->Site_C6 Attempted Hydroxylation Site_Alpha Alpha-C (N-adj) (Steric Shielding) CYP450->Site_Alpha Oxidation Metabolite Metabolites Site_C6->Metabolite BLOCKED Site_Alpha->Metabolite Slowed by Rigid/Steric effects Clearance Intrinsic Clearance (CLint) Metabolite->Clearance Determines t1/2

Caption: Mechanism of metabolic stabilization provided by the gem-difluoro substitution at C6.

Protocol C: Microsomal Stability Assay
  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time.

Success Criteria: A successful 6,6-DF-ABH bioisostere should show a >2-fold increase in


  compared to the piperidine parent.

References

  • Grygorenko, O. O., et al. (2024).[1][3][4][5] Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry. Link

  • Mykhailiuk, P. K., et al. (2017).[3] Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 82(18), 9627–9636.[6] Link[3][6]

  • Stephens, C. E., et al. (2020). Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK).[3] Journal of Medicinal Chemistry, 63(22), 13546–13560. Link[3]

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422.[3] Link[3]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Troubleshooting & Optimization

purification of polar fluorinated amines by HPLC.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying polar fluorinated amines.

Fluorinated amines present a unique chromatographic paradox: the amine group imparts high polarity and basicity, while the strong electron-withdrawing nature of the fluorine atoms alters the amine’s pKa and introduces localized lipophilicity and dipole moments[1]. This guide will walk you through the causality behind common failures, diagnostic workflows, and self-validating protocols to ensure reliable purification.

Part 1: Diagnostic Workflow

Before adjusting your method, use the logical workflow below to identify the root cause of your separation failure.

Troubleshooting_Pathway Start Issue: Poor Retention or Peak Tailing of Fluorinated Amine CheckRet Is the analyte eluting in the void volume? Start->CheckRet HILIC Switch to HILIC Mode (High Organic Mobile Phase) CheckRet->HILIC Yes (LogP < 0) CheckTail Is there severe peak tailing? CheckRet->CheckTail No (Retained) Silanol Secondary Silanol Interactions (Ion-Exchange) CheckTail->Silanol Yes PFP Use PFP Column for Fluorine Selectivity CheckTail->PFP No (Poor Resolution) FixpH Lower pH to 2-3 (Protonate Silanols) Silanol->FixpH

Diagnostic workflow for troubleshooting retention and peak shape issues.

Part 2: Troubleshooting & FAQs

Q1: Why do my polar fluorinated amines elute in the void volume on standard C18 columns? A: Highly polar amines lack sufficient hydrophobic surface area to partition effectively into a C18 stationary phase. Furthermore, the strong electron-withdrawing inductive effect of fluorine atoms pulls electron density away from the nitrogen, altering the molecule's pKa and often increasing its solvation energy in aqueous environments[1]. Causality & Solution: Standard Reversed-Phase (RP) relies on hydrophobic partitioning. If your compound is highly polar (LogP < 0), you must switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC operates via a partitioning mechanism into a semi-immobilized, water-rich liquid layer on a polar stationary phase, making it ideal for highly polar compounds[2][3].

Q2: I switched to a Pentafluorophenyl (PFP) column for better selectivity, but I am experiencing severe peak tailing. What is the mechanism behind this, and how can I correct it? A: Peak tailing for amines is primarily driven by secondary ion-exchange interactions. While PFP columns offer unique selectivity via dipole-dipole,


, and fluorine-fluorine interactions, the stationary phase is still bonded to a silica backbone[4][5]. Unreacted silanol groups on the silica surface become ionized (negatively charged) at mid-to-high pH. The positively charged protonated amine interacts strongly with these silanols, causing the peak to tail.
Causality & Solution: Lower the mobile phase pH to 2.0–3.0 using additives like formic acid or trifluoroacetic acid (TFA). This protonates the silanols, rendering them neutral and eliminating the secondary ion-exchange interaction.

Q3: How do I ensure reproducible retention times in HILIC mode for these compounds? A: HILIC retention is fundamentally dependent on the formation and maintenance of a water-rich layer on the stationary phase[3][6]. If this layer is disrupted, retention times will drift wildly. Causality & Solution:

  • Injection Solvent: Match the sample diluent to the initial mobile phase conditions (e.g., 75–90% acetonitrile). Injecting a sample dissolved in 100% water acts as a strong solvent in HILIC, disrupting the localized water layer and causing peak distortion[2].

  • Equilibration: HILIC requires significantly longer equilibration times than RP. Flush with at least 10–20 column volumes of mobile phase between gradient runs to fully "reset" the water layer[6].

Part 3: Chromatographic Mode Comparison

To optimize your purification strategy, use the following data table to select the correct stationary phase based on your specific fluorinated amine's properties.

Table 1: Chromatographic Mode Comparison for Fluorinated Amines

Separation ModeStationary Phase ExamplesPrimary Retention MechanismBest Suited ForMobile Phase Considerations
Reversed-Phase (RP) C18, C8Hydrophobic partitioningModerately polar to non-polar fluorinated aminesHigh aqueous; requires ion-pairing agents (e.g., HFBA) for very polar amines.
Fluorinated RP Pentafluorophenyl (PFP)Dipole-dipole, ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

, fluorine-fluorine
Positional fluorinated isomers, halogenated aromatics[4][7]Methanol often provides better

selectivity than acetonitrile[5].
HILIC Bare Silica, Amide, ZwitterionicPartitioning into a stationary water layerHighly polar, hydrophilic fluorinated amines (LogP < 0)High organic (Acetonitrile > 70%); requires volatile aqueous buffers (e.g., Ammonium Formate)[2][6].

Part 4: Validated Experimental Protocols

Protocol A: HILIC Method Development for Highly Polar Fluorinated Amines

Objective: Establish a self-validating HILIC method to retain and purify hydrophilic fluorinated amines without peak distortion.

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (100 mM Ammonium Formate in Water, adjusted to pH 3.0) and Mobile Phase B (100% Acetonitrile).

    • Causality: The high buffer concentration in the aqueous stock ensures constant ionic strength when diluted into the high-organic mobile phase, preventing ion-exchange anomalies and maintaining the water layer[2][6].

  • Step 2: System Priming. Pump a mixture of 10% A / 90% B through the column. Monitor the baseline UV/MS signal until stable.

  • Step 3: Column Equilibration & Validation. Pass a minimum of 20 column volumes (CV) of the initial mobile phase through the column[6].

    • Self-Validation: Inject a void volume marker (e.g., toluene). The retention time of the marker must remain constant across three consecutive blank injections. If it drifts, the water layer is not yet stable[2].

  • Step 4: Sample Preparation. Dilute the fluorinated amine sample in a solvent matching the initial mobile phase (90% Acetonitrile). Do not exceed 10% water in the diluent.

  • Step 5: Gradient Execution. Run a gradient from 90% B down to 50% B.

    • Causality: In HILIC, water is the strong eluting solvent. Increasing the aqueous composition elutes the polar analytes[2].

Protocol B: PFP Column Optimization for Fluorinated Isomers

Objective: Resolve structurally similar fluorinated amine isomers using specific stationary phase interactions.

  • Step 1: Solvent Selection. Select Methanol instead of Acetonitrile as the organic modifier.

    • Causality: Acetonitrile is a

      
      -acid and can suppress the 
      
      
      
      interactions between the pentafluorophenyl ring and the analyte. Methanol enhances these interactions, maximizing isomeric resolution[5].
  • Step 2: pH Control. Adjust the aqueous portion to pH 2.5 using 0.1% Formic Acid.

    • Self-Validation: Verify the pH of the aqueous component before mixing with organic solvents to ensure accurate protonation of residual silanols, preventing peak tailing[4].

  • Step 3: Isothermal Control. Set the column compartment to 25°C. Fluorine-fluorine interactions are highly temperature-sensitive; strict thermal control prevents selectivity shifts.

  • Step 4: Elution. Apply a shallow gradient (e.g., 5% to 40% Methanol over 20 minutes) to allow maximal interaction time with the fluorinated stationary phase[4][7].

References

1.[6] How to Avoid Common Problems with HILIC Methods . Restek. 6 2.[4] PFP HPLC Column, HPLC Analytical Columns Chemistry . Hawach Scientific. 4 3.[2] Hydrophilic Interaction Chromatography Method Development and Troubleshooting . Agilent. 2 4.[7] Hypersil GOLD HPLC Columns – Outstanding Peak Shape for Your Separation . ThermoFisher. 7 5. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC . LCGC International. 5 6. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Blog. Link 7.[3] Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique . NIH. 3 8.[1] Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines . Sultan Qaboos University Journal For Science. 1

Sources

Technical Support Center: Managing Wagner-Meerwein Rearrangements in Bicyclic Fluorination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Fluorination Methodologies. As application scientists, we frequently encounter a critical bottleneck in late-stage functionalization: the unintended Wagner-Meerwein rearrangement (WMR) during the fluorination of strained bicyclic architectures. This portal provides field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to either suppress or strategically harness these rearrangements.

Part 1: Core Concepts & FAQs

Q1: Why do bicyclic systems almost always rearrange during standard deoxyfluorination? A: The fundamental causality lies in the generation of a high-energy carbocation intermediate[1]. When using classic reagents like DAST, the hydroxyl group is converted into a highly reactive leaving group (alkoxyaminosulfur difluoride)[2]. As this group departs, a discrete carbocation is formed. In strained bicyclic systems (e.g., norbornyl, pinyl, or bicyclo[2.2.2]octyl scaffolds), the thermodynamic drive to alleviate ring strain triggers a rapid 1,2-alkyl or aryl shift—the Wagner-Meerwein rearrangement[3]. Furthermore, the extreme electronegativity of the incoming fluorine atom destabilizes the adjacent incipient carbocation, making the rearrangement kinetically faster than nucleophilic fluoride attack.

Q2: How do different fluorinating agents influence the probability of WMR? A: The choice of reagent dictates the reaction mechanism (SN1 vs. SN2). Reagents that enforce a concerted SN2 pathway minimize the lifetime of the carbocation, thereby suppressing WMR[4]. Conversely, electrophilic sources like Selectfluor generate fluorocarbocations that predictably rearrange, which can be harnessed for complex synthesis[5][6].

Part 2: Quantitative Reagent Comparison

To effectively manage WMR, you must select a reagent whose kinetic profile matches your synthetic goals. The table below summarizes the quantitative and mechanistic properties of common fluorinating agents:

Fluorinating AgentPrimary MechanismWMR Risk in BicyclicsThermal StabilityTypical Reaction Kinetics / Yields
DAST SN1-like (Carbocationic)High (Often >90% rearranged)Poor (Decomposes >50°C)Fast, but yields complex mixtures[3]
Deoxo-Fluor SN1-like (Carbocationic)High ModerateFast, similar to DAST
PyFluor SN2 (Concerted)Low (Suppresses WMR)ExcellentSecond-order kinetics (SN2)[4]
PhenoFluor SN2 (Concerted)Low to Moderate ExcellentHigh yields for complex alcohols[7]
Selectfluor Electrophilic AdditionHigh (Harnessed for synthesis)Excellent (Up to 170°C)High yields (up to 98%)[5]

Part 3: Troubleshooting Guide

Issue 1: Complete conversion to rearranged isomeric fluorides during DAST fluorination of a secondary bicyclic alcohol.

  • Root Cause: DAST predominantly reacts via an SN1-like pathway in sterically hindered or strained systems, generating a discrete carbocation that immediately undergoes WMR[2][3].

  • Solution: Transition to a sulfonyl fluoride reagent like PyFluor (2-pyridinesulfonyl fluoride). PyFluor forms a stable sulfonate ester intermediate that undergoes rate-limiting, concerted SN2 substitution by fluoride, bypassing the carbocation intermediate entirely[4].

Issue 2: Unwanted elimination (alkene formation) competing with fluorination when using PyFluor.

  • Root Cause: While PyFluor suppresses WMR, the basicity of the required additives (like DBU or KF) can trigger E2 elimination, especially if the target C-F carbon is sterically hindered.

  • Solution: Optimize the base. Using a bulky, non-nucleophilic base (e.g., DBU) in stoichiometric amounts alongside a less basic fluoride source can favor substitution over elimination[4].

Issue 3: Electrophilic fluorination of bicyclic alkenes yields complex, inseparable mixtures.

  • Root Cause: Electrophilic addition of fluorine (e.g., using Selectfluor) generates a fluorocarbocation. In bicyclic alkenes, this intermediate is highly susceptible to WMR[6].

  • Solution: Instead of fighting the rearrangement, harness it. By conducting the reaction in a nucleophilic solvent (like alcohols or water), you can trap the rearranged carbocation cleanly. This yields stereocontrolled fluoroalkoxy compounds rather than a chaotic mixture of elimination products[5].

Part 4: Validated Experimental Protocols

Protocol A: Deoxyfluorination of Bicyclic Alcohols using PyFluor (WMR Suppression)

Self-Validating Principle: By utilizing PyFluor and DBU, the reaction forms a sulfonate ester that mandates an SN2 displacement. The lack of a discrete carbocation ensures the original carbon skeleton is retained[4].

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the secondary bicyclic alcohol (1.0 equiv) in anhydrous toluene to achieve a 0.2 M concentration.

  • Activation: Add PyFluor (1.5 equiv) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature for 24–48 hours. Monitor the consumption of the alcohol via TLC or 19F NMR.

  • Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Controlled Oxyfluorination via WMR using Selectfluor (WMR Harnessing)

Self-Validating Principle: Electrophilic attack by Selectfluor on the alkene forces a WMR. Flooding the system with a nucleophile (alcohol) immediately traps the rearranged carbocation, yielding a single, predictable diastereomer[5].

  • Preparation: Dissolve the bicyclic alkene (e.g., (+)-camphene, 1.0 equiv) in a solvent mixture of acetonitrile and the desired nucleophile (e.g., methanol or water) in a 10:1 ratio.

  • Fluorination: Add Selectfluor (1.2 equiv) in one portion to the stirring solution.

  • Heating: Elevate the reaction temperature to 60 °C and stir for 4–12 hours.

  • Workup: Cool the mixture to room temperature, dilute with distilled water, and extract with dichloromethane (3x). Dry the organic phase over MgSO4, concentrate, and purify to isolate the rearranged fluoroalkoxy compound[5].

Part 5: Visual Workflows & Mechanistic Pathways

G Substrate Bicyclic Alcohol DAST DAST / Deoxo-Fluor Substrate->DAST Activation PyFluor PyFluor / DBU Substrate->PyFluor Activation Carbocation Discrete Carbocation (High Energy) DAST->Carbocation -SOF2 Sulfonate Sulfonate Ester (Stable Intermediate) PyFluor->Sulfonate Base-Mediated WMR Wagner-Meerwein Rearrangement Carbocation->WMR 1,2-Alkyl Shift SN2 Concerted SN2 Displacement Sulfonate->SN2 F- Attack Rearranged Rearranged Fluoride (Isomeric Product) WMR->Rearranged F- Attack Desired Desired Fluoride (No Rearrangement) SN2->Desired Inversion

Mechanistic divergence: DAST induces WMR via carbocations, while PyFluor favors SN2 displacement.

G Start Identify Bicyclic Substrate IsAlkene Is it an Alkene or Alcohol? Start->IsAlkene Alkene Bicyclic Alkene IsAlkene->Alkene Alkene Alcohol Bicyclic Alcohol IsAlkene->Alcohol Alcohol Selectfluor Use Selectfluor + Nucleophile (Harness WMR for Oxyfluorination) Alkene->Selectfluor Electrophilic IsTertiary Primary/Secondary or Tertiary? Alcohol->IsTertiary Assess Sterics Sec Primary / Secondary IsTertiary->Sec Less Hindered Tert Tertiary IsTertiary->Tert Highly Hindered PyFluor Use PyFluor or PhenoFluor (SN2 pathway, avoids WMR) Sec->PyFluor Concerted PBSF Use PBSF or AlkylFluor (SN1 pathway, WMR likely) Tert->PBSF Carbocationic

Decision tree for selecting fluorination reagents to manage or harness WMR in bicyclic systems.

References

  • Ziya Dağalan, Muhammed Hanifi Çelikoğlu, Saffet Çelik, Ramazan Koçak, Bilal Nişancı. "Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner-Meerwein rearrangement." Beilstein Journal of Organic Chemistry, 2024.[Link]

  • "Fluorination with aminosulfuranes." Wikipedia.[Link]

  • "Monofluorination of Organic Compounds: 10 Years of Innovation." Chemical Reviews, 2015.[Link]

  • "Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope." MDPI, 2025. [Link]

  • "Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning." Journal of the American Chemical Society, 2018.[Link]

Sources

Technical Support Center: Suppressing Elimination Byproducts in DAST-Mediated Deoxyfluorination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are struggling with diethylaminosulfur trifluoride (DAST) mediated fluorinations. While DAST is a historical workhorse for converting alcohols to alkyl fluorides, its tendency to promote dehydration (elimination) over nucleophilic substitution is a notorious bottleneck, especially for sterically hindered substrates (1[1]).

This guide deconstructs the mechanistic causality behind alkene formation and provides field-proven, self-validating protocols to steer your reaction toward the desired C–F bond.

Mechanistic Divergence: Fluorination vs. Elimination

To solve the problem, we must first understand the pathway. When DAST reacts with an alcohol, it forms an activated alkoxysulfur trifluoride intermediate. At this critical junction, the reaction bifurcates. If the backside S_N2 attack by the fluoride ion is kinetically slow (due to steric bulk), the intermediate will ionize into a carbocation or undergo an E2-like elimination promoted by basic species in the mixture, yielding an alkene byproduct.

Mechanism Alcohol Alcohol (R-OH) Intermediate Alkoxysulfur Trifluoride Intermediate Alcohol->Intermediate -HF DAST DAST (Et2NSF3) DAST->Intermediate Reacts with Fluoride Alkyl Fluoride (Desired S_N2) Intermediate->Fluoride F- Attack (Low Temp, Non-polar) Alkene Alkene Byproduct (E1/E2 Elimination) Intermediate->Alkene Carbocation/Base (High Temp, Hindered)

Fig 1: Mechanistic divergence of DAST activation into fluorination vs. elimination pathways.

Troubleshooting Guide & FAQs

Q1: Why does my secondary alcohol yield predominantly alkene instead of the alkyl fluoride? A1: The divergence between fluorination and elimination is a classic competition between S_N2 and E1/E2 pathways. If your substrate is sterically hindered (e.g., a secondary or branched alcohol), the S_N2 attack by the fluoride ion is kinetically retarded. Concurrently, the intermediate is highly prone to ionizing into a carbocation. Once the carbocation forms, neighboring protons are easily abstracted, leading to an E1/E2 elimination cascade (2[2]).

Q2: How can I manipulate reaction conditions to suppress this elimination? A2: Causality dictates that we must destabilize the carbocation and reduce the kinetic energy available for the higher-activation-energy elimination pathway.

  • Temperature Control: Always initiate the reaction at -78 °C. The S_N2 fluorination pathway generally has a lower activation barrier than elimination. Keeping the temperature low kinetically favors substitution (3[3]).

  • Solvent Selection: Use strictly non-polar, non-coordinating solvents like anhydrous dichloromethane (DCM). Polar solvents stabilize the carbocation intermediate, thereby accelerating the E1 elimination route (3[3]).

Q3: If optimized DAST still fails, what alternative reagents should I consider? A3: If substrate sterics make DAST-mediated elimination unavoidable, you must upgrade your reagent toolkit:

  • XtalFluor-E / XtalFluor-M: These crystalline aminodifluorosulfinium salts do not generate highly corrosive free HF. When used with promoters like DBU or Et3N·3HF, they exhibit superior S_N2 selectivity and drastically reduce alkene byproducts (4[4]).

  • PyFluor: An inexpensive, thermally stable reagent that is highly selective against elimination, even for challenging secondary alcohols. It operates via a different activation dynamic that heavily disfavors the E1/E2 pathways (2[2]).

  • PhenoFluor: Ideal for late-stage functionalization of complex, highly functionalized molecules where chemoselectivity is paramount (5[5]).

Quantitative Reagent Comparison

To make an informed, data-driven choice for your specific substrate, consult the comparative matrix below summarizing the thermal stability and elimination tendencies of modern deoxyfluorination reagents (4[4], 6[6], 2[2]).

ReagentThermal Stability (Decomp. Onset)Elimination TendencyStateKey Advantage
DAST 140 °CHigh LiquidStandard historical baseline; cheap but volatile.
Deoxo-Fluor 140 °CModerateLiquidSlightly safer liquid alternative to DAST.
XtalFluor-M 215 °CLowCrystallineNo free HF generation; excellent safety margin.
PyFluor >155 °CVery Low CrystallineHighest selectivity against elimination; low cost.
PhenoFluor 213 °CVery LowSolid/Sol.Unmatched chemoselectivity for late-stage targets.
Standard Operating Procedure (SOP): Self-Validating DAST Optimization

If you must use DAST, use this optimized, self-validating protocol designed to suppress carbocation formation and halt the reaction before elimination cascades.

Step 1: Rigorous System Dehydration

  • Action: Flame-dry all glassware under vacuum and backfill with Argon. Dissolve the alcohol (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Self-Validation: Perform a Karl Fischer titration on your solvent batch. Do not proceed if H₂O > 50 ppm. Trace water hydrolyzes DAST into highly acidic HF and thionyl fluoride, which aggressively catalyzes E1 elimination.

Step 2: Cryogenic Reagent Addition

  • Action: Submerge the reaction flask in a dry ice/acetone bath. Insert an internal thermocouple. Slowly add DAST (1.2 - 1.5 eq) dropwise via a syringe pump.

  • Self-Validation: Monitor the internal thermocouple. The internal temperature must not spike above -70 °C during addition. Exothermic spikes provide the kinetic energy required to cross the elimination activation barrier.

Step 3: Controlled Warming and Active Monitoring

  • Action: Allow the reaction to stir at -78 °C for 1 hour, then slowly let it warm to 0 °C.

  • Self-Validation: Pull aliquots every 30 minutes for TLC analysis. Stain the TLC plate with aqueous KMnO₄.

    • Logic: KMnO₄ is a visual self-validator for elimination. If your substrate is eliminating to an alkene, the alkene will rapidly reduce the purple KMnO₄ to a bright yellow/brown MnO₂ spot. If you observe rapid intensification of a yellow spot, quench the reaction immediately to salvage the remaining starting material.

Step 4: Cryogenic Quenching

  • Action: Re-cool the mixture to -78 °C (if it was warmed) and quench by slowly transferring the reaction mixture via cannula into a vigorously stirred biphasic mixture of saturated aqueous NaHCO₃ and DCM at 0 °C.

  • Logic: Quenching DAST is highly exothermic. Direct addition of water to the reaction flask at room temperature will cause localized heating, converting any remaining activated intermediate directly into the alkene byproduct.

References

1.3[3] 2.1[1] 3.2[2] 4.5[5] 5.4[4] 6.6[6]

Sources

challenges in the scale-up of fluorinated bicyclic amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up of Fluorinated Bicyclic Amine Synthesis

Topic: Challenges in the Scale-Up of Fluorinated Bicyclic Amine Synthesis Role: Senior Application Scientist Audience: Process Chemists, Medicinal Chemists, Drug Development Leads

Introduction: The Fluorine-Amine Paradox

Welcome to the Technical Support Center. You are likely here because a route that worked perfectly on a 50 mg scale is failing at 50 g, or safety calorimetry has flagged a critical exotherm.

Fluorinated bicyclic amines (e.g., fluorinated tropanes, quinuclidines, and bicyclo[1.1.1]pentanes) are high-value bioisosteres. However, their scale-up presents a "perfect storm" of process risks:

  • Reagent Instability: Traditional deoxofluorinating agents are thermally sensitive explosives.

  • Product Volatility: The introduction of fluorine often lowers the boiling point and increases lipophilicity, making isolation of the free amine difficult.

  • Stereochemical Erosion: The basicity of the amine combined with harsh fluorination conditions can lead to epimerization.

This guide addresses these specific bottlenecks with field-proven protocols.

Module 1: Reagent Selection & Safety (The Fluorination Bottleneck)

Q: We are observing a rapid exotherm when scaling up a DAST-mediated fluorination of a bicyclic alcohol. How do we mitigate this?

A: Stop immediately. DAST (Diethylaminosulfur trifluoride) has a decomposition onset around 140°C, but its autocatalytic decomposition energy is massive (~1700 J/g). At scale, the heat accumulation from the reaction itself can trigger this decomposition.

Troubleshooting Protocol:

  • Switch Reagents: Move to XtalFluor-E® or Fluolead™ .

    • Why: These are crystalline salts (aminodifluorosulfinium tetrafluoroborates) or phenylsulfur trifluorides. They have higher decomposition temperatures (>200°C) and release significantly less energy upon decomposition.[1] They also do not generate free HF in the absence of a promoter, reducing corrosion.

  • Change the Base: If you must use DAST/Deoxo-Fluor, ensure you are using Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) instead of DAST (slightly more stable), but strictly control the temperature.

  • Flow Chemistry: For >100g scales, continuous flow is the gold standard to manage the exotherm by minimizing the active volume.

Comparative Data: Thermal Stability of Fluorinating Agents

ReagentPhysical StateDecomp.[2] Onset (

)
Energy Release (

)
Scale-Up Suitability
DAST Liquid (fuming)~140°C1700 J/g Low (High Explosion Risk)
Deoxo-Fluor Liquid~140°C1100 J/gMedium (Requires strict cooling)
XtalFluor-E Solid (Crystalline)215°C 660 J/gHigh (Safer, manageable exotherm)
Fluolead Solid>200°CLowHigh (Resistant to hydrolysis)

Critical Safety Note: Never distill DAST or Deoxo-Fluor residues. The sulfinium salts remaining in the pot are shock-sensitive explosives. Quench with aqueous sodium bicarbonate slowly.

Module 2: Handling & Isolation of Volatile Amines

Q: Our fluorinated bicyclic amine product vanishes during rotary evaporation. The yield drops from 90% (in solution) to 30% (isolated). What is happening?

A: Fluorination lowers the boiling point of amines by reducing intermolecular hydrogen bonding (the "teflon effect"). A bicyclic amine that boils at 150°C might boil at 80°C after fluorination. If you concentrate the free base, you are distilling your product into the trap.

The "Catch-and-Release" is Dead. Use "Catch-and-Crystallize."

Protocol: Isolation via Salt Formation Do not isolate the free base. Isolate the salt directly from the organic layer.

  • Quench: Quench the fluorination reaction (e.g., with aq.

    
    ).
    
  • Extraction: Extract into MTBE or Et2O (avoid DCM if possible to prevent alkylation if trace nucleophiles are present, though DCM is standard for solubility).

  • Salt Formation (The Critical Step):

    • Dry the organic layer thoroughly (

      
      ).
      
    • Do not evaporate.

    • Add a solution of anhydrous acid (HCl in dioxane or ether, or p-Toluenesulfonic acid).

    • The fluorinated amine salt will precipitate.

  • Filtration: Filter the solid. This locks the volatile amine into a non-volatile ionic lattice.

Recommended Salts for Fluorinated Amines:

  • Hydrochloride (HCl): Standard, but can be hygroscopic.

  • Tosylate (TsOH): Excellent for crystallinity and increasing molecular weight (making handling easier).

  • Fumarate: Good for pharmaceutically acceptable salts early in the process.

Module 3: Stereochemical Integrity (Epimerization)

Q: We are synthesizing a 3-fluoro-bicyclo[1.1.1]pentan-1-amine derivative. The precursor alcohol is a single isomer, but the product is a 60:40 mixture. Why?

A: This is likely occurring via an elimination-addition mechanism or carbocation rearrangement rather than pure


.
  • Mechanism: In strained bicyclic systems, the carbocation intermediate is often stabilized. If the fluorinating agent acts as a base (or if exogenous base is too strong), you may form an olefin intermediate which then hydrofluorinates non-stereoselectively.

  • Solution:

    • Use XtalFluor-E +

      
      :  The addition of the HF complex promotes the 
      
      
      
      -like pathway over the E1/E2 pathway.
    • Lower Temperature: Run the reaction at -78°C to -20°C.

    • Switch to Nucleophilic Displacement of Sulfonates: Instead of reacting the alcohol directly with DAST, convert the alcohol to a Triflate (OTf) or Nonaflate (ONf). Then displace with TBAF (Tetrabutylammonium fluoride) or CsF. This separates the activation step from the fluorination step, allowing milder conditions.

Visualizing the Scale-Up Workflow

The following diagram outlines the decision logic for selecting the safe processing route for a fluorinated bicyclic amine.

G Start Start: Scale-Up Request (>50g) RiskAssessment Step 1: Thermal Hazard Assessment (DSC/ARC Analysis) Start->RiskAssessment Decision1 Is Decomposition < 150°C or Energy > 1000 J/g? RiskAssessment->Decision1 RouteA Route A: Hazardous (DAST/Deoxo-Fluor) Decision1->RouteA Yes (High Risk) RouteB Route B: Safer Alternatives Decision1->RouteB No (Manageable) Mitigation REQUIRED MITIGATION: 1. Continuous Flow Chemistry 2. Active Cooling 3. Quench in separate vessel RouteA->Mitigation Alternative Select XtalFluor-E or Fluolead (+ HF-Amine promoter) RouteB->Alternative Reaction Step 2: Fluorination Reaction Mitigation->Reaction Alternative->Reaction VolatilityCheck Is Product Volatile? (BP < 150°C) Reaction->VolatilityCheck IsolationLiquid Standard Workup (Risk of Yield Loss) VolatilityCheck->IsolationLiquid No IsolationSalt Step 3: Salt Formation Strategy (HCl/TsOH precipitation) VolatilityCheck->IsolationSalt Yes (Critical) FinalProduct Final Product: Stable Crystalline Salt IsolationLiquid->FinalProduct Low Yield IsolationSalt->FinalProduct High Yield

Caption: Decision Logic for Safe Scale-Up of Fluorinated Bicyclic Amines. Note the critical pivot points at Hazard Assessment and Volatility Check.

Module 4: Specific Protocol – Synthesis of 3-Fluoro-Bicyclo[1.1.1]pentan-1-amine HCl

This is a representative protocol for a difficult scaffold often requested in drug discovery.

Reaction Scheme: Alcohol Precursor


 Fluorinated Carbamate 

Amine HCl Salt

Step-by-Step Guide (100g Scale Basis):

  • Setup: In a 2L reactor (Hastelloy or glass-lined), charge the BCP-alcohol substrate (1.0 equiv) and DCM (10 vol). Cool to -78°C.

  • Activator Addition: Add

    
     (2.0 equiv) followed by 
    
    
    
    (1.0 equiv).
  • Reagent Addition: Add XtalFluor-E (1.2 equiv) portion-wise as a solid. Note: Unlike DAST, this can be handled briefly in air, but keep moisture out to prevent hydrolysis.

  • Reaction: Warm slowly to room temperature over 4 hours. Monitor by 19F-NMR (look for disappearance of S-F signal and appearance of C-F signal).

  • Quench: Cool to 0°C. Quench with 5% aq.

    
    . Caution: Gas evolution (
    
    
    
    ).
  • Workup: Separate phases. Wash organic layer with water. Dry over

    
    . 
    
  • Salt Formation (The "Catch"):

    • Transfer the dry DCM solution to a clean vessel.

    • Cool to 0°C.

    • Bubble anhydrous HCl gas OR drip 4M HCl in Dioxane (1.5 equiv) into the solution.

    • The 3-fluoro-BCP-amine HCl salt will precipitate immediately as a white solid.

  • Isolation: Filter the solid under

    
    . Wash with cold 
    
    
    
    . Dry in a vacuum oven at 40°C.

Yield Expectation: >85% isolated yield as the salt (vs. <40% if attempting to isolate free oil).

References

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1] Journal of Organic Chemistry. Link

  • Beaulieu, F., et al. (2009). "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters. Link

  • Mykhailiuk, P. K. (2022).[3] "A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes." Angewandte Chemie International Edition. Link

  • Organic Process Research & Development. (2024). "Safety of Deoxofluorination Reagents: DAST vs Deoxo-Fluor vs XtalFluor." ACS Publications. Link

  • Enamine Ltd. (2024). "Scale-Up Synthesis of MedChem Relevant Cores: Bicyclo[1.1.1]pentanes." Link

Sources

Technical Support Center: Optimization & Troubleshooting for Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals working with the highly strained, saturated bioisostere Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane . Synthesizing this bicyclic scaffold presents unique challenges, particularly during photochemical cycloadditions, nucleophilic deoxofluorination, and the isolation of the volatile free amine.

Below, you will find a mechanistic workflow, targeted FAQs addressing common synthetic bottlenecks, quantitative optimization data, and self-validating protocols to ensure high yield and purity.

Synthetic Workflow Architecture

The most scalable route to this scaffold involves a [2+2] photocycloaddition to construct the bicyclic core, followed by ketone deoxofluorination and final deprotection.

G A Maleimide + Alkene (Precursors) B [2+2] Photocycloaddition (UV / Visible Light) A->B C Boc-3-Azabicyclo[3.2.0]heptan-6-one (Intermediate) B->C Triplet Sensitization D Deoxofluorination (Morph-DAST / XtalFluor-E) C->D E Boc-Cis-6,6-Difluoro- 3-Azabicyclo[3.2.0]heptane D->E Nucleophilic Fluorination F Deprotection (HCl in Dioxane) E->F G Cis-6,6-Difluoro- 3-Azabicyclo[3.2.0]heptane HCl (Final Product) F->G Precipitation

Fig 1: Synthetic workflow for Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane HCl.

Troubleshooting FAQs

Q1: Why is my yield consistently low during the deoxofluorination of the 6-ketone intermediate? Causality: The conversion of the cyclobutanone moiety to a gem-difluorocyclobutane using standard diethylaminosulfur trifluoride (DAST) often suffers from competitive elimination[1]. The protons adjacent to the carbonyl in the strained [3.2.0] bicyclic system are prone to elimination by the basic fluoride ion, leading to a vinyl fluoride byproduct. Furthermore, DAST can decompose exothermically at elevated temperatures, destroying the starting material. Solution: Substitute DAST with Morph-DAST (morpholinosulfur trifluoride) or XtalFluor-E. Morph-DAST is more thermally stable and provides enhanced chemoselectivity, significantly reducing the vinyl fluoride elimination pathway[1]. Strict temperature control (maintaining 0 °C during addition and not exceeding 25 °C during the reaction) is critical to suppress elimination.

Q2: The [2+2] photocycloaddition step yields a complex mixture with poor cis-fusion purity. How can I improve this? Causality: Photochemical [2+2] cycloadditions of unactivated olefins or maleimides can suffer from competitive pathways, such as Norrish-type cleavages, or poor triplet sensitization under broad-spectrum UV irradiation[2]. While the [3.2.0] ring system inherently favors cis ring fusion due to the massive strain energy of a trans-fused cyclobutane-pyrrolidine system, over-irradiation or localized heating in batch reactors can lead to oligomerization and scaffold degradation[3]. Solution: Transition from a traditional broad-spectrum mercury lamp to a narrow-band visible-light LED setup (e.g., 370 nm or 440 nm) using a suitable triplet sensitizer like thioxanthone[2]. Implementing a continuous-flow photochemical reactor rather than a batch reactor will ensure uniform photon flux, preventing over-irradiation and improving the overall purity of the 3-azabicyclo[3.2.0]heptan-6-one intermediate[3].

Q3: I am losing product during the final deprotection and isolation step. What is causing this? Causality: The free base of Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane is a low-molecular-weight (MW 133.14), highly polar, and volatile amine[4]. Attempting to isolate the free base via aqueous workup followed by rotary evaporation under reduced pressure will lead to significant product loss through co-evaporation with the solvent. Solution: Isolate the compound exclusively as its hydrochloride (HCl) salt[5]. Perform the Boc-deprotection under anhydrous conditions using HCl in dioxane. Instead of evaporating the solvent, precipitate the resulting salt directly from the reaction mixture using a non-polar anti-solvent (such as cold diethyl ether or MTBE).

Quantitative Data: Fluorination Optimization

To highlight the importance of reagent selection during the critical deoxofluorination step, the following table summarizes the typical reaction profiles for the 6-ketone intermediate.

Table 1: Optimization of Deoxofluorination Conditions for the 6-Ketone Intermediate

Fluorinating AgentSolventTemp (°C)Time (h)Gem-Difluoro Yield (%)Vinyl Fluoride Byproduct (%)
DASTCH₂Cl₂252445%35%
Morph-DASTCH₂Cl₂0 to 254865%15%
XtalFluor-E + Et₃N·3HFCH₂Cl₂0 to 252478% < 5%

Note: Data reflects typical optimization profiles for highly strained cyclobutanone systems to maximize the gem-difluoro target while suppressing competitive elimination.

Step-by-Step Experimental Protocols

Protocol A: Highly Selective Deoxofluorination (Morph-DAST Method)

Self-Validating Step: The reaction progress must be monitored by ¹⁹F NMR or GC-MS. TLC is insufficient as it may not easily distinguish the ketone starting material from the difluoro product due to nearly identical R_f values.

  • Preparation: Flame-dry a round-bottom flask and purge with argon. Dissolve Boc-3-azabicyclo[3.2.0]heptan-6-one (1.0 eq) in anhydrous CH₂Cl₂ to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Addition: Add Morph-DAST (1.8 eq) dropwise via syringe over 15 minutes.

    • Causality: Dropwise addition controls the initial exothermic reaction, preventing thermal degradation of the fluorinating agent and suppressing the activation energy required for the elimination pathway.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 48 hours.

  • Quenching (Critical Safety Step): Cool the mixture back to 0 °C. Quench by very slow dropwise addition of saturated aqueous NaHCO₃.

    • Caution: Vigorous CO₂ evolution will occur. Continue until the aqueous layer reaches pH 8.

  • Extraction: Separate the organic layer, extract the aqueous layer twice with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Anhydrous Deprotection and Salt Isolation

Self-Validating Step: The complete consumption of the Boc-protected intermediate can be confirmed by TLC (a ninhydrin stain will show a bright spot at the baseline for the free amine, though the salt will precipitate out of the reaction solution).

  • Dissolution: Dissolve the purified Boc-Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]heptane in a minimal volume of anhydrous 1,4-dioxane.

  • Deprotection: Add a 4.0 M solution of HCl in dioxane (5.0 eq) in one portion at room temperature. Stir for 3 hours.

  • Precipitation: Once the reaction is complete (indicated by the formation of a white suspension), add 3 volumes of ice-cold diethyl ether to fully precipitate the amine hydrochloride salt.

  • Isolation: Filter the suspension rapidly through a Büchner funnel under a gentle stream of nitrogen.

    • Causality: The HCl salt is highly hygroscopic; minimizing exposure to ambient humidity prevents the salt from deliquescing into a sticky oil.

  • Washing & Drying: Wash the filter cake with additional cold diethyl ether (2 x 10 mL) and dry under high vacuum for 12 hours to yield Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]heptane HCl as a white, free-flowing crystalline solid.

References

  • Denisenko, A. V., et al. "Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery." The Journal of Organic Chemistry, ACS Publications.3

  • "Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks." Synthesis, Thieme Connect. 1

  • He, J., & Liu, Q. "Highly Efficient Visible-Light-Driven [2+2] Cycloaddition of Maleimides to Alkenes and Alkynes for the Synthesis of 3-Azabicyclo[3.2.0]heptane-Fused Scaffolds." Synthesis, Thieme Connect. 2

  • "1214875-41-8 | 6,6-Difluoro-3-azabicyclo[3.2.0]heptane | ChemScene." ChemScene. 4

  • "CAS 1638761-34-8 C6H10ClF2N 6,6-difluoro-3-azabicyclo[3.2.0]heptane hydrochloride 97%." Howei Pharm. 5

Sources

Validation & Comparative

Comparative Analysis: cis-6,6-Difluoro-3-azabicyclo[3.2.0]heptane vs. 3-Azabicyclo[3.2.0]heptane in Drug Design

[1]

Executive Summary

This guide provides a technical comparison between the parent 3-azabicyclo[3.2.0]heptane and its fluorinated analog, cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane .[1] Both scaffolds serve as conformationally restricted bioisosteres of piperidine and morpholine, offering distinct advantages in modulating basicity, lipophilicity, and metabolic stability.

While the parent scaffold offers a rigidified piperidine mimetic with defined exit vectors, the gem-difluoro analog introduces an electronic "tweak" that lowers pKa and blocks metabolic soft spots without significantly altering steric bulk. This guide details their physicochemical profiles, synthetic accessibility, and specific utility in medicinal chemistry.

Part 1: Physicochemical Profile & Structural Dynamics[2]

The introduction of the gem-difluoro moiety at the C6 position creates profound electronic changes despite minimal steric perturbation.[1]

Comparative Data Table
Property3-Azabicyclo[3.2.0]heptane (Parent)cis-6,6-Difluoro-3-azabicyclo[3.2.0]heptane Impact of Fluorination
CAS Number 278-08-02177263-11-3N/A
Molecular Weight 97.16 g/mol 133.14 g/mol +36 Da
pKa (Conj.[1] Acid) ~10.0 - 10.2~9.5 - 9.7Decrease (~0.5 units) : Inductive withdrawal by F atoms lowers amine basicity.[1]
LogP (Exp) 0.6 - 0.70.1 - 0.2Decrease (~0.5 units) : Increased polarity/dipole moment reduces lipophilicity relative to the parent.[1]
C(sp³)-Fraction 1.01.0Retains high Fsp³ character (critical for solubility).
Metabolic Liability High (C6 oxidation)LowFluorine blocks C6 oxidation; reduces clearance.[1]
Structural Dynamics: The Fluorine Effect
  • Conformational Locking: The [3.2.0] system is exclusively cis-fused due to the high strain energy of a trans-fusion in a 4-membered ring.[1]

  • The Gauche Effect: In the difluoro analog, the C–F bonds prefer a gauche orientation relative to adjacent C–C bonds to maximize orbital overlap (

    
    ).[1] This often locks the cyclobutane ring into a specific puckered conformation, altering the vector of the nitrogen lone pair and potentially influencing binding affinity.
    
  • Basicity Modulation: The fluorine atoms are 3 bonds away from the nitrogen (gamma-position).[1] Through-space electrostatic interactions and inductive effects (

    
    -withdrawal) lower the pKa of the pyrrolidine nitrogen. This is advantageous for improving membrane permeability by increasing the fraction of neutral species at physiological pH (7.4).
    

Part 2: Synthetic Accessibility & Protocols

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways for the parent and the difluoro analog.

Synthesis_Pathwayscluster_0Method A: Photochemical (Parent)cluster_1Method B: Chemical Modification (Difluoro)Start_ParentDiallylamineInter_ParentAmmonium Salt(In situ)Start_Parent->Inter_ParentH2SO4, H2OProd_Parent3-Azabicyclo[3.2.0]heptane(Parent)Inter_Parent->Prod_Parenthv (254 nm)[2+2] CycloadditionStart_Difluoro3-Benzyl-3-azabicyclo[3.2.0]heptan-6-oneReagent_DASTDeoxofluorination(DAST/Deoxo-Fluor)Start_Difluoro->Reagent_DASTDCM, 0°C to RTProd_Difluorocis-6,6-Difluoro-3-azabicyclo[3.2.0]heptaneReagent_DAST->Prod_Difluoro1. Fluorination2. Pd/C, H2 (Debenzylation)

Figure 1: Comparative synthetic workflows. Method A utilizes a direct photochemical cascade for the parent, while Method B employs late-stage fluorination of a ketone precursor.

Protocol A: Synthesis of 3-Azabicyclo[3.2.0]heptane (Parent)

Reference: Org.[1][2][3][4][5] Synth. 2024, 101, 410-422.

This method relies on the "amine-tolerant" Kochi-Salomon photochemical [2+2] cycloaddition.[1]

  • Preparation: Charge a quartz reaction vessel with diallylamine (1.0 equiv) and 1 M H₂SO₄ (1.0 equiv). The acid protonates the amine, preventing catalyst poisoning and side reactions.

  • Catalyst Addition: Add CuSO₄·5H₂O (5 mol%).[1][4] The copper salt coordinates with the alkene, facilitating the excitation and cycloaddition.

  • Irradiation: Irradiate the solution with UV light (254 nm) in a Rayonet reactor or similar setup for ~80 hours.

  • Workup: Basify the solution with NaOH to liberate the free amine. Extract with diethyl ether or dichloromethane.[1]

  • Purification: Isolate as the hydrochloride salt by treating the organic layer with HCl in dioxane/ether.[1]

    • Yield: Typically 60-80%.[1]

    • Key QC: ¹H NMR should show disappearance of olefinic protons (5.0–6.0 ppm) and appearance of cyclobutane methine signals (2.0–3.5 ppm).[1]

Protocol B: Synthesis of cis-6,6-Difluoro-3-azabicyclo[3.2.0]heptane

Reference: Adapted from J. Org.[1] Chem. 2017 and Enamine protocols.[1][6][7]

This route requires the 3-benzyl-3-azabicyclo[3.2.0]heptan-6-one intermediate, often accessible via [2+2] cycloaddition of enamines or ketenes.[1]

  • Deoxofluorination:

    • Dissolve 3-benzyl-3-azabicyclo[3.2.0]heptan-6-one (1.0 equiv) in anhydrous DCM under Argon.

    • Cool to 0°C. Dropwise add DAST (Diethylaminosulfur trifluoride, 2.5 equiv).[1]

    • Allow to warm to RT and stir for 12–24 hours. Caution: DAST reacts violently with water.[1]

  • Quench: Carefully pour the mixture into saturated NaHCO₃ solution (ice bath). Extract with DCM.[1]

  • Debenzylation:

    • Dissolve the fluorinated intermediate in MeOH.[1]

    • Add Pd/C (10%) and stir under H₂ atmosphere (balloon pressure) for 4–6 hours.

  • Isolation: Filter through Celite. Convert to HCl salt for stability.

    • Key QC: ¹⁹F NMR will show a characteristic gem-difluoro pattern (typically a doublet of doublets or AB quartet if the ring is chiral/fixed, around -80 to -100 ppm).

Part 3: Applications & Case Studies

Metabolic Stability (Microsomal Clearance)

The C6 position in the parent scaffold is a "soft spot" for oxidative metabolism (hydroxylation).

  • Parent: High intrinsic clearance (

    
    ) due to rapid C-H oxidation.[1]
    
  • Difluoro: The C-F bond is metabolically inert.[1] Furthermore, the electron-withdrawing nature of fluorine deactivates the adjacent bridgehead C-H bonds against radical abstraction by CYP450 enzymes.

  • Result: Significant extension of half-life (

    
    ) in liver microsome assays.[1]
    
pKa Tuning for Permeability

In CNS drug discovery, high basicity (pKa > 10) often leads to phospholipidosis or P-gp efflux liability.[1]

  • Strategy: Replacing a piperidine (pKa ~11) with cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane (pKa ~9.[1]6) reduces the cationic character at physiological pH.[1]

  • Outcome: Improved LogD₇.₄ and passive permeability (PAMPA) without sacrificing solubility.

References

  • Mansson, C. M. F., & Burns, N. Z. (2024).[1][4] Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410–422.[1][4] Link

  • Denisenko, A. V., et al. (2017).[1][5] Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 82(18), 9627–9636.[6] Link[5]

  • Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry, 17, 2839-2849.[1] (Context on fluorinated bicyclic systems).

  • Grygorenko, O. O., et al. (2025).[1] Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry. (Data on pKa/LogP shifts).

  • Enamine Ltd. (2025).[1] 2-Azabicyclo[3.2.0]heptane and related scaffolds as Bicyclic Isosteres.[1][8] ChemRxiv. Link

The cis-6,6-Difluoro-3-Azabicyclo[3.2.0]heptane Scaffold: A Comparative Guide to in vitro ADME Properties for the Drug Hunter

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic profiles, medicinal chemists are increasingly turning to saturated bioisosteres to escape the confines of flat, aromatic structures. Among these, the cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane scaffold has emerged as a compelling structural motif. This guide provides a comprehensive analysis of the anticipated in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds incorporating this scaffold, comparing them to their non-fluorinated and monocyclic counterparts. While specific experimental data for this exact scaffold remains nascent in publicly available literature, this guide synthesizes established principles of fluorine chemistry in drug design and data from closely related analogs to provide a predictive framework for researchers.

The Rationale: Why cis-6,6-Difluoro-3-Azabicyclo[3.2.0]heptane?

The incorporation of the 3-azabicyclo[3.2.0]heptane core offers a rigid, three-dimensional framework that can project substituents into chemical space in a more defined manner than flexible aliphatic or aromatic systems. This conformational restriction can lead to enhanced binding affinity and selectivity for the target protein.

The strategic addition of the gem-difluoro group at the 6-position is a key modification intended to modulate several critical drug-like properties:

  • Metabolic Stability: The primary rationale for introducing a CF2 group is often to block a site of potential oxidative metabolism. The high strength of the C-F bond makes it resistant to cleavage by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly alter the local electronic environment, influencing properties like pKa and lipophilicity (LogP), which in turn affect solubility, permeability, and plasma protein binding.

  • Conformational Effects: The presence of the difluoro group can influence the puckering of the bicyclic system, potentially fine-tuning the orientation of substituents for optimal target engagement.

This guide will now delve into the expected impact of this unique scaffold on key in vitro ADME parameters.

Physicochemical Properties: The Foundation of ADME

The fundamental physicochemical properties of a compound govern its behavior in biological systems. Recent studies on 6,6-difluorobicyclo[3.2.0]heptane derivatives provide valuable experimental data that can be extrapolated to the corresponding 3-aza analogs.[1][2]

Acidity/Basicity (pKa)

The nitrogen atom in the 3-azabicyclo[3.2.0]heptane core imparts basicity to the molecule. The introduction of the electron-withdrawing gem-difluoro group at the 6-position is expected to lower the pKa of this nitrogen. Experimental data on analogous primary amines supports this, showing a decrease in pKa by 0.3 to 0.5 units upon gem-difluorination.[1][2]

Implication for Drug Development: A lower pKa can reduce the extent of ionization at physiological pH (7.4), which can influence properties such as cell permeability and interaction with acidic tissues.

Lipophilicity (LogP)

Contrary to the common assumption that fluorination always increases lipophilicity, the introduction of a gem-difluoro group has been experimentally shown to decrease the LogP of model benzamide/anilide derivatives of the bicyclo[3.2.0]heptane system by 0.54 to 0.55 units.[1][2] The bicyclic system itself was found to have a negligible impact on lipophilicity compared to monocyclic counterparts.[1][2]

Implication for Drug Development: This reduction in lipophilicity can be advantageous in mitigating issues associated with high LogP, such as poor aqueous solubility, increased metabolic clearance, and higher non-specific toxicity.

Table 1: Comparison of Physicochemical Properties

ScaffoldExpected pKa Change (relative to non-fluorinated)Expected LogP Change (relative to non-fluorinated)
cis-3-Azabicyclo[3.2.0]heptaneBaselineBaseline
cis-6,6-Difluoro-3-Azabicyclo[3.2.0]heptane↓ (approx. 0.3-0.5 units)↓ (approx. 0.54-0.55 units)
Monocyclic amine (e.g., pyrrolidine)-Bicyclic system has negligible impact

in vitro ADME Profile: A Predictive Comparison

While comprehensive in vitro ADME data for the title scaffold is not yet widely published, we can make informed predictions based on the known effects of its structural components.

Metabolic Stability

This is arguably the most significant advantage conferred by the gem-difluoro group. Oxidative metabolism at the carbon atom bearing the fluorine atoms is effectively blocked. For the broader class of 6,6-difluorobicyclo[3.2.0]heptane derivatives, it has been noted that gem-difluorination either did not affect or slightly improved the metabolic stability of model compounds.[1]

Comparison:

  • cis-6,6-Difluoro-3-Azabicyclo[3.2.0]heptane Derivatives: Expected to exhibit enhanced metabolic stability, particularly if the 6-position of the non-fluorinated analog is a metabolic "soft spot". The primary sites of metabolism would likely shift to other positions on the molecule, such as the nitrogen atom or other substituents.

  • Non-fluorinated cis-3-Azabicyclo[3.2.0]heptane Derivatives: Potentially susceptible to oxidation at the 6-position, leading to lower metabolic stability.

  • Monocyclic Analogs (e.g., substituted pyrrolidines): Metabolic fate is highly dependent on the substitution pattern, but they generally offer more sites for potential metabolism compared to the blocked 6-position of the title scaffold.

Experimental Protocol: Liver Microsomal Stability Assay

This assay provides a measure of a compound's intrinsic clearance in the liver.

  • Preparation: Human liver microsomes (HLM) are thawed and diluted in a phosphate buffer (pH 7.4) containing a cofactor, NADPH, to initiate the metabolic reaction.

  • Incubation: The test compound (typically at a final concentration of 1 µM) is added to the HLM suspension and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in the collected aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Diagram 1: Workflow for Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep1 Thaw & Dilute Human Liver Microsomes prep2 Add NADPH (Cofactor) prep1->prep2 in buffer (pH 7.4) inc1 Add Test Compound (1 µM) prep2->inc1 inc2 Incubate at 37°C inc1->inc2 inc3 Sample at Time Points (0, 5, 15, 30, 60 min) inc2->inc3 ana1 Quench with Acetonitrile + Internal Standard inc3->ana1 ana2 Centrifuge ana1->ana2 ana3 Analyze Supernatant by LC-MS/MS ana2->ana3 data1 Calculate In Vitro t½ and Intrinsic Clearance (CLint) ana3->data1 G cluster_properties Physicochemical & ADME Properties Scaffold cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane gem-Difluoro (CF2) Group Bicyclic Amine Core pKa {pKa | ↓ (less basic)} Scaffold:f1->pKa Scaffold:f2->pKa LogP {LogP | ↓ (less lipophilic)} Scaffold:f1->LogP MetStab {Metabolic Stability | ↑ (blocked oxidation)} Scaffold:f1->MetStab Perm {Permeability | Unclear (competing effects)} pKa->Perm LogP->Perm PPB {Plasma Protein Binding | ↓ (likely)} LogP->PPB

Caption: Influence of the scaffold's features on key ADME properties.

Conclusion and Future Directions

The cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane scaffold represents a modern tool in the medicinal chemist's arsenal for designing drugs with improved ADME properties. Based on established principles and data from analogous systems, the incorporation of this scaffold is predicted to:

  • Enhance metabolic stability by blocking a potential site of oxidation.

  • Reduce lipophilicity and basicity , which can be beneficial for optimizing solubility and reducing off-target effects.

  • Potentially reduce plasma protein binding .

While these predictions provide a strong rationale for employing this scaffold, it is imperative that researchers generate robust in vitro ADME data for their specific compounds. The protocols outlined in this guide provide a starting point for these crucial experiments. As more data becomes available, a clearer and more quantitative understanding of this promising scaffold's ADME profile will emerge, further enabling the rational design of the next generation of therapeutics.

References

  • Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

Sources

head-to-head comparison of DAST vs. other fluorinating agents for bicyclic ketones

Author: BenchChem Technical Support Team. Date: March 2026

DAST vs. Deoxo-Fluor vs. XtalFluor vs. Fluolead

Executive Summary

Fluorinating bicyclic ketones (e.g., norcamphor, adamantanone, steroid derivatives) presents a unique set of synthetic challenges. Unlike simple aliphatic ketones, bicyclic systems are sterically constrained and highly prone to Wagner-Meerwein skeletal rearrangements and elimination (vinyl fluoride formation) due to the carbocationic character of the reaction intermediates.

While DAST (Diethylaminosulfur trifluoride) remains the historical standard, its thermal instability and tendency to induce skeletal rearrangements often make it unsuitable for complex bicyclic scaffolds. Newer reagents like XtalFluor-E/M and Fluolead offer superior safety profiles and, crucially, distinct mechanistic pathways that can suppress rearrangement and elimination.

Part 1: The Mechanistic Challenge (Expertise & Experience)

To choose the right reagent, one must understand why DAST fails in specific bicyclic scenarios.

The DAST Problem: Carbocation Management

The fluorination of ketones by aminosulfuranes (DAST, Deoxo-Fluor) proceeds via an initial attack of the ketone oxygen on the sulfur atom, followed by the elimination of HF to form an alkoxyaminosulfur difluoride intermediate .

  • Ionization : The C-O bond weakens, leading to an incipient carbocation at the geminal position.

  • The Bicyclic Trap : In bicyclic systems (e.g., [2.2.1]heptanes), this carbocation is often prone to a 1,2-alkyl shift (Wagner-Meerwein rearrangement) to relieve ring strain or access a more stable tertiary cation.

  • Elimination : The basic amine byproduct can deprotonate the intermediate, leading to vinyl fluorides rather than the desired gem-difluoride.

Field Insight : If your substrate is a norbornanone derivative or has a quaternary carbon adjacent to the carbonyl, DAST will almost invariably yield a mixture of rearranged products and vinyl fluorides. In these cases, XtalFluor-E or Fluolead are preferred because they do not generate free HF and can be used with exogenous fluoride sources (like Et3N·3HF) that act as "soft" nucleophiles, favoring substitution over elimination/rearrangement.

Part 2: Head-to-Head Comparison

The following table contrasts the four primary reagents for bicyclic ketone fluorination.

FeatureDAST Deoxo-Fluor XtalFluor-E / -M Fluolead
Physical State Yellow Liquid (Fumes)Liquid (Fumes)Crystalline SolidCrystalline Solid
Thermal Stability Poor . Explodes >90°C.Moderate. Decomposes >140°C (exothermic).High . Decomp >200°C.High . Decomp >230°C.
HF Generation Generates free HF in situ.Generates free HF in situ.No free HF . Requires promoter (e.g., Et3N·3HF).No free HF.[1]
Selectivity (Bicyclics) Low. Prone to rearrangement & elimination.Moderate. Slightly better than DAST.High . Suppresses elimination.[2]High . Good for non-enolizable ketones.
Glassware Etches glass (plastic preferred).Etches glass.[3]Compatible with borosilicate glass.[2]Compatible with glass.[1][3]
Cost LowMediumHighHigh
Part 3: Critical Mechanism Visualization

The diagram below illustrates the divergent pathways for a generic bicyclic ketone (e.g., Norcamphor). Note how the carbocation intermediate determines the fate of the molecule.

G Substrate Bicyclic Ketone (e.g., Norcamphor) Intermediate Alkoxy-Sulfur Intermediate Substrate->Intermediate + DAST/XtalFluor Carbocation Carbocation Intermediate Intermediate->Carbocation - Leaving Group GemDifluoro Gem-Difluoride (Target Product) Carbocation->GemDifluoro + F- (Nucleophilic Attack) Favored by XtalFluor/Promoter VinylFluoride Vinyl Fluoride (Elimination Side Product) Carbocation->VinylFluoride - H+ (Elimination) Common with DAST Rearranged Rearranged Product (Wagner-Meerwein) Carbocation->Rearranged 1,2-Alkyl Shift (Strain Relief)

Caption: Divergent pathways in the fluorination of bicyclic ketones. DAST promotes the carbocation pathway leading to rearrangement and elimination. XtalFluor minimizes the lifetime of the carbocation, favoring direct fluorination.

Part 4: Experimental Protocols
Protocol A: DAST Fluorination (Standard)

Use this only for simple, non-strained ketones where cost is the primary driver.

Safety Warning : DAST reacts violently with water and etches glass.[4] Perform all operations in a fume hood behind a blast shield. Use Teflon or polyethylene vessels.

  • Setup : Charge a polyethylene reaction vessel with the bicyclic ketone (1.0 equiv) and anhydrous CH₂Cl₂ (0.5 M concentration).

  • Cooling : Cool the solution to -78°C under an inert atmosphere (N₂ or Ar).

  • Addition : Add DAST (1.5 - 2.0 equiv) dropwise via a plastic syringe. Do not use glass syringes.

  • Reaction : Allow the mixture to warm to room temperature (RT) slowly over 4–12 hours. Monitor by TLC/GC-MS.

    • Note: If conversion is poor, do not heat above 50°C due to explosion risk.

  • Quench : Pour the reaction mixture slowly into saturated aqueous NaHCO₃ at 0°C. (Caution: Vigorous CO₂ evolution).

  • Workup : Extract with CH₂Cl₂, dry over MgSO₄, and concentrate. Purification often requires chromatography to separate vinyl fluorides.

Protocol B: XtalFluor-E Fluorination (Recommended for Bicyclics)

Use this for high-value bicyclic intermediates to minimize rearrangement.

  • Setup : In a dry glass round-bottom flask (XtalFluor does not etch glass significantly), dissolve XtalFluor-E (1.5 equiv) and Et3N·3HF (2.0 equiv) in anhydrous CH₂Cl₂.

    • Note: The Et3N·3HF acts as the fluoride source and promoter.

  • Cooling : Cool to -78°C.

  • Addition : Add the ketone (1.0 equiv) dissolved in minimal CH₂Cl₂ dropwise.

  • Reaction : Stir at -78°C for 1 hour, then warm to RT.

  • Workup : Quench with 5% aqueous NaHCO₃. Extract, dry, and purify.[1][5][6]

    • Result: Typically yields higher ratios of gem-difluoride vs. vinyl fluoride compared to DAST.

Part 5: Safety & Handling Comparison
HazardDASTXtalFluor-E
Explosion Risk Severe . Detonation onset ~140°C, but autocatalytic decomp starts ~90°C.Low . Stable up to ~200°C.
Water Sensitivity Violent reaction. Releases HF gas immediately.Hydrolyzes slowly. Releases HF only upon prolonged exposure.
Shipping Restricted (Hazardous Liquid).Non-restricted solid (in many jurisdictions).
Storage Fridge/Freezer. Moisture sensitive.Room temp (desiccated).
References
  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent for Nucleophilic Fluorination." Journal of Organic Chemistry. Link

  • Beaulieu, F., et al. (2009). "Aminodifluorosulfinium Tetrafluoroborates: New, Stable, and More Selective Fluorinating Agents." Organic Letters. Link

  • Umemoto, T., et al. (2010). "Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability." Journal of the American Chemical Society. Link

  • Singh, R. P., & Shreeve, J. M. (2002). "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis. Link

  • BenchChem . (2025). "XtalFluor-M: A Safer, More Selective Fluorinating Agent."[1][2] BenchChem Application Notes. Link

Sources

Navigating the Chemical Space: Assessing the Metabolic Stability of gem-Difluorinated Bicyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds is a cornerstone of modern drug discovery. Saturated bicyclic amines (e.g., azabicycloalkanes) are frequently employed as bioisosteres for piperidines and morpholines to improve target selectivity, enhance aqueous solubility, and secure novel intellectual property positions[1]. However, these electron-rich aliphatic systems often suffer from high intrinsic clearance (


) due to rapid Cytochrome P450 (CYP450)-mediated N-dealkylation and 

-oxidation[2].

To mitigate this liability, the strategic incorporation of a gem-difluoromethylene (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


) group into the bicyclic backbone has emerged as a highly effective maneuver. This guide objectively compares the metabolic stability of gem-difluorinated bicyclic amines against their non-fluorinated counterparts and outlines the definitive in vitro protocols required to validate these advanced building blocks.

Mechanistic Rationale: Why gem-Difluorination Works

The metabolic stabilization conferred by gem-difluorination is not merely a steric shielding effect; it is fundamentally driven by physical organic chemistry[3]. As an Application Scientist, it is critical to understand the causality behind this structural modification:

  • Inductive pKa Modulation : The strong electron-withdrawing nature of the

    
     group exerts a powerful inductive effect, significantly lowering the basicity (pKa) of the adjacent amine[4].
    
  • HOMO Energy Depression : By pulling electron density away from the nitrogen lone pair, fluorination lowers the Highest Occupied Molecular Orbital (HOMO) energy. This reduces the rate of electrophilic attack by the CYP450 ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     species (
    
    
    
    ), which is the first committed step in N-dealkylation.
  • C-F Bond Strength : The exceptionally high bond dissociation energy of the C-F bond (~105–115 kcal/mol) resists direct hydrogen atom transfer (HAT), effectively blocking oxidation at the fluorinated site[3].

Mechanism Amine Non-Fluorinated Bicyclic Amine CYP CYP450 Binding & Oxidation Amine->CYP Metabolite Rapid N-Dealkylation (High Clint) CYP->Metabolite FluoroAmine gem-Difluorinated Bicyclic Amine Inductive Strong Inductive Effect (Lower pKa, Low HOMO) FluoroAmine->Inductive Stable Oxidation Resistance (Low Clint) Inductive->Stable

Logical relationship between gem-difluorination, inductive effects, and metabolic resistance.

Comparative Performance Data

To illustrate the impact of this bioisosteric replacement, Table 1 compares representative physicochemical and metabolic parameters of a standard monocyclic amine, a non-fluorinated bicyclic amine, and a gem-difluorinated bicyclic amine.

Table 1: Representative Physicochemical and Metabolic Profiles

Scaffold TypeExample StructurepKaLogPHLM

(µL/min/mg)

(min)
Monocyclic Standard Piperidine~11.20.8445.030.8
Non-Fluorinated Bicyclic 3-Azabicyclo[3.1.1]heptane~10.51.1558.223.8
gem-Difluorinated Bicyclic 6,6-Difluoro-3-azabicyclo[3.1.1]heptane~8.41.4212.5110.9

Note: Data represents benchmark structure-property relationship trends observed in human liver microsomes (HLM)[5],[4]. The addition of the bicyclic bridge initially increases lipophilicity and clearance, but the introduction of the


 group rescues metabolic stability by depressing the pKa and HOMO energy.

Experimental Methodology: In Vitro Microsomal Stability Assay

To objectively assess metabolic stability, the Human Liver Microsome (HLM) assay remains the gold standard[2]. The following protocol is designed as a self-validating system , ensuring that observed clearance is strictly enzymatic and kinetically sound.

Workflow Start Compound Preparation (1 µM final conc.) Microsomes HLM Addition (0.5 mg/mL protein) Start->Microsomes NADPH Initiate Reaction (+ NADPH, 37°C) Microsomes->NADPH Timepoints Aliquots at 0, 5, 15, 30, 45, 60 min NADPH->Timepoints Quench Quench Reaction (Cold Acetonitrile + IS) Timepoints->Quench Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Analysis (Substrate Depletion) Centrifuge->LCMS Data Calculate t1/2 & Clint LCMS->Data

Step-by-step experimental workflow for assessing in vitro microsomal stability.

Step-by-Step Protocol

1. Reagent and Substrate Preparation

  • Causality: Prepare the gem-difluorinated test compound at a final incubation concentration of 1 µM . Keeping the substrate concentration well below the anticipated Michaelis constant (

    
    ) ensures that the reaction follows first-order kinetics, which is mandatory for accurate 
    
    
    
    calculation.
  • Prepare Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    . The final protein concentration should be 0.5 mg/mL.
    

2. Self-Validating Controls

  • Positive Control: Run Verapamil or Dextromethorphan in parallel. This validates the metabolic competency (CYP activity) of the specific microsome batch.

  • Negative Control (Minus-NADPH): Run a parallel incubation of the test compound without the NADPH regenerating system. Causality: This is critical for highly strained bicyclic systems to differentiate true CYP450-mediated enzymatic degradation from chemical instability in the buffer.

3. Incubation and Sampling

  • Pre-incubate the compound/microsome mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Withdraw 50 µL aliquots at predefined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

4. Quenching and Protein Precipitation

  • Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS).

  • Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the time point, while the IS corrects for any downstream matrix effects or injection volume variances during LC-MS/MS.

  • Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

5. LC-MS/MS Analysis & Data Processing

  • Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for the parent gem-difluorinated amine.

  • Plot the natural log (ln) of the percentage of parent compound remaining versus time. The slope of the linear regression (

    
    ) represents the elimination rate constant.
    
  • Calculate half-life (

    
    ) and intrinsic clearance (
    
    
    
    ):
    • 
      (where V is incubation volume and P is mass of microsomal protein)[2].
      

References

  • Source: researchgate.
  • Title: gem-Difluorinated Amines for Drug Design Source: Enamine URL
  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC / National Institutes of Health URL
  • Title: Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes Source: PubMed / National Institutes of Health URL
  • Source: researchgate.

Sources

Navigating the Structural Landscape: A Comparative Guide to the X-ray Crystal Structure Analysis of Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the relentless pursuit of novel therapeutic agents, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for modulating physicochemical and pharmacological properties. The cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane framework, a conformationally restricted bioisostere of piperidine and other saturated heterocycles, presents a compelling motif for drug design. The gem-difluoro substitution at the 6-position is anticipated to profoundly influence the puckering of the bicyclic system, basicity of the nitrogen atom, and the molecule's metabolic stability and lipophilicity.

This guide provides a comprehensive comparative analysis of the structural nuances of this fluorinated scaffold. While a publicly available crystal structure for a cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane derivative remains to be deposited in the Cambridge Structural Database (CSD), this document will leverage data from closely related non-fluorinated analogs and the broader principles of fluorine chemistry to offer predictive insights. Furthermore, we present a robust, field-proven protocol for the X-ray crystal structure determination of these derivatives, empowering researchers to elucidate their precise three-dimensional architecture.

The Conformational Impact of Gem-Difluorination: A Comparative Perspective

The introduction of a gem-difluoro group onto the cyclobutane ring of the 3-azabicyclo[3.2.0]heptane system is expected to induce significant conformational changes compared to its non-fluorinated counterpart. In the absence of a direct crystal structure, we can infer these effects by examining the structures of non-fluorinated 3-azabicyclo[3.2.0]heptanes and the established principles of organofluorine chemistry.

The parent 3-azabicyclo[3.2.0]heptane scaffold is a fused ring system composed of a cyclopentane and a cyclobutane ring, sharing an edge. The cis-fusion dictates the overall V-shape of the molecule. The conformation of the five-membered pyrrolidine ring is typically found in an envelope or twisted conformation in its derivatives.

The introduction of the C-F bonds at the 6-position will introduce strong dipole moments. The gauche effect, an electronic interaction that favors a gauche arrangement of electronegative substituents, will likely play a significant role in dictating the preferred conformation of the cyclobutane ring. This can lead to a more puckered conformation compared to the non-fluorinated analog. Furthermore, the Thorpe-Ingold effect, where gem-disubstitution can decrease the endocyclic bond angle and influence ring conformation, may also be at play.

These conformational constraints imposed by the gem-difluoro group can have a cascading effect on the overall molecular shape, influencing how the molecule presents its pharmacophoric features to a biological target.

A study on the physicochemical properties of 6,6-difluorobicyclo[3.2.0]heptane derivatives (not containing the nitrogen at the 3-position) revealed that gem-difluorination led to a decrease in pKa values by 0.3-0.5 units and a decrease in LogP values by 0.54-0.55 units.[1][2] This highlights the strong electron-withdrawing nature of the CF2 group, which will undoubtedly influence the basicity of the nitrogen atom in the 3-azabicyclo[3.2.0]heptane system.

A Practical Guide to Elucidating the Crystal Structure

For researchers in possession of a cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane derivative, obtaining a high-quality crystal suitable for X-ray diffraction is the critical first step. The following protocol is a generalized yet robust starting point, grounded in established crystallographic techniques for small organic molecules.

Experimental Protocol: Crystallization and X-ray Diffraction

1. Material Purification:

  • Rationale: Purity is paramount for successful crystallization. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Procedure:

    • Purify the compound to >98% purity as determined by NMR and LC-MS.

    • Techniques such as column chromatography, recrystallization, or sublimation should be employed.

    • Ensure the final material is free of residual solvents, which can be confirmed by ¹H NMR.

2. Crystallization Screening:

  • Rationale: The selection of an appropriate solvent or solvent system is crucial. A systematic screen of various solvents with differing polarities and vapor pressures is the most effective approach.

  • Procedure:

    • Prepare a concentrated solution of the compound in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, and hexane).

    • Employ slow evaporation as the initial crystallization technique. Place the solutions in small vials, loosely capped, in a vibration-free environment.

    • If slow evaporation is unsuccessful, attempt vapor diffusion. Place a small vial containing the concentrated solution inside a larger, sealed jar containing a reservoir of a less-polar "anti-solvent" in which the compound is poorly soluble.

    • For challenging cases, consider cooling crystallization by slowly lowering the temperature of a saturated solution.

3. Crystal Mounting and Data Collection:

  • Rationale: Proper handling and mounting of the crystal are essential for obtaining high-quality diffraction data.

  • Procedure:

    • Select a single, well-formed crystal with sharp edges and no visible defects under a microscope.

    • Mount the crystal on a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K).

    • Collect diffraction data using a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device.

4. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is processed to determine the electron density map of the unit cell, from which the atomic positions are determined.

  • Procedure:

    • Integrate the raw diffraction images and scale the data using appropriate software (e.g., XDS, SAINT).

    • Solve the structure using direct methods or dual-space methods (e.g., SHELXT, SIR2014).

    • Refine the structural model against the experimental data using full-matrix least-squares refinement (e.g., SHELXL, Olex2).

    • Anisotropic displacement parameters should be refined for all non-hydrogen atoms. Hydrogen atoms should be placed in calculated positions and refined using a riding model.

experimental_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Purification Compound Purification (>98%) Purity_Check Purity Analysis (NMR, LC-MS) Purification->Purity_Check Screening Solvent Screening Purity_Check->Screening Slow_Evap Slow Evaporation Screening->Slow_Evap Vapor_Diff Vapor Diffusion Screening->Vapor_Diff Cooling Cooling Screening->Cooling Mounting Crystal Mounting Slow_Evap->Mounting Vapor_Diff->Mounting Cooling->Mounting Data_Collection Data Collection (100 K) Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement

Figure 1: Experimental workflow for X-ray crystal structure analysis.

Comparative Data of Related Scaffolds

To provide a framework for comparison, the table below summarizes key physicochemical properties of a 6,6-difluorobicyclo[3.2.0]heptane derivative alongside its non-fluorinated counterpart. While not the exact aza-analog, these data offer valuable insights into the electronic effects of the gem-difluoro group.

CompoundpKaLogPReference
6,6-Difluorobicyclo[3.2.0]heptane derivativeLowered by 0.3-0.5 unitsLowered by 0.54-0.55 units[1][2]
Bicyclo[3.2.0]heptane derivativeBaselineBaseline[1][2]

Conclusion

The cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane scaffold holds significant promise for the development of novel therapeutics. While a definitive crystal structure is not yet in the public domain, a comprehensive understanding of its likely conformational preferences can be gleaned from the analysis of related structures and the fundamental principles of fluorine chemistry. The gem-difluoro group is expected to enforce a more puckered conformation and significantly reduce the basicity of the amine, properties that can be strategically exploited in drug design.

The experimental protocol provided herein offers a clear and robust pathway for researchers to determine the precise three-dimensional structure of these and other novel fluorinated derivatives. The elucidation of these crystal structures will be invaluable in advancing our understanding of the structure-activity relationships of this important class of molecules and will undoubtedly accelerate the discovery of new and improved medicines.

References

Please note that direct links to some articles may require a subscription for access.

  • Grygorenko, O. O., et al. (2024). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Homon, A., et al. (2025). Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. Enamine. [Link]

  • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

  • Mansson, C. M. F. & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. [Link]

  • PubChem. (n.d.). 3-Azabicyclo[3.2.0]heptane. PubChem. [Link]

Sources

Safety Operating Guide

Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane: Proper Disposal & Handling Guide

[1]

Part 1: Executive Summary & Operational Directive

The Core Directive: Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]heptane is a fluorinated bicyclic amine.[1] Unlike standard organic waste, this compound presents a dual disposal challenge: basicity (amine functionality) and halogen content (fluorine).[1]

Operational Rule: Under no circumstances should this compound be commingled with non-halogenated organic solvents or acidic waste streams.

Why this matters:

  • Infrastructure Protection: Thermal decomposition of this molecule releases Hydrogen Fluoride (HF). If disposed of in standard "Non-Halogenated" waste streams, the resulting HF can corrode incinerator linings and scrubbers designed only for hydrocarbons.[1]

  • Chemical Compatibility: As a secondary amine, it reacts exothermically with acids and oxidizing agents.[1] Accidental mixing in a closed waste drum can lead to over-pressurization.

Part 2: Technical Profile & Hazard Identification[2]

To dispose of this compound safely, you must understand its chemical behavior in a waste context.[1][2]

Critical Chemical Properties
PropertyValue / CharacteristicDisposal Implication
Functional Group Secondary Amine (Bicyclic)Basic (Corrosive). Incompatible with acids, acid chlorides, and anhydrides.[1]
Halogen Content Difluoro-substitution (C-F bonds)Halogenated Waste. Must be incinerated with caustic scrubbing to capture HF gas.
Physical State Solid (typically HCl salt) or Oil (Free base)Solids require double-bagging; Liquids require HDPE containment.
Reactivity NucleophilicPotential for rapid reaction with electrophiles (e.g., alkyl halides) in waste containers.[1]
Regulatory Classification (RCRA Context)

While this specific CAS is often not explicitly "P" or "U" listed (unless specified by local variance), it triggers Characteristic Waste codes based on its properties:

  • D002 (Corrosive): If the pH of an aqueous solution is

    
     12.5 (common for the free base).
    
  • Halogenated Solvent Code (F-List equivalent handling): Even if not a spent solvent, industry best practice mandates treating it as Halogenated Organic Waste to ensure proper destruction temperature (>1100°C).[1]

Part 3: Step-by-Step Disposal Protocol

Pre-Disposal Stabilization

Do not throw the pure solid directly into a liquid waste carboy.

Scenario A: Pure Solid Substance

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but HDPE is preferred to prevent breakage.

  • Labeling: Mark clearly as "Solid Waste: Halogenated Organic Amine."

  • Segregation: Do not mix with solid oxidizers (e.g., permanganates).[1]

Scenario B: Reaction Mixtures (Liquid)

  • Quenching: If the compound is in a reactive mixture, quench any excess reagents first.

  • pH Check: Ensure the waste solution is not violently reactive. If highly basic, neutralize slowly with dilute sulfuric acid to pH 6–9 before adding to the main waste drum, or designate as "Alkaline Waste."[1]

  • Solvent Choice: If dissolving the solid for disposal, use a compatible halogenated solvent (e.g., Dichloromethane) to ensure it enters the correct waste stream.[1]

The Waste Workflow (Visualization)

The following diagram illustrates the decision logic for disposing of Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]heptane.

DisposalWorkflowStartStart: Identify Waste StateIsSolidIs it Solid?Start->IsSolidIsLiquidIs it Liquid/Solution?IsSolid->IsLiquidNoPackSolidPack in HDPE Jar(Wide Mouth)IsSolid->PackSolidYesCheckpHCheck pH / ReactivityIsLiquid->CheckpHYesLabelSolidLabel: 'Solid Waste:Halogenated Amine'PackSolid->LabelSolidStorageStore in Secondary Containment(Away from Acids)LabelSolid->StorageIsBasicIs pH > 10?CheckpH->IsBasicNeutralizeNeutralize carefullywith dilute H2SO4IsBasic->NeutralizeYes (Risk of D002)SegregateSegregate intoHALOGENATED Waste StreamIsBasic->SegregateNoNeutralize->SegregateLabelFinalLabel: Contains FluorinatedOrganics (HF Risk)Segregate->LabelFinalLabelFinal->StoragePickupSchedule Pickup:High-Temp IncinerationStorage->Pickup

Figure 1: Decision logic for the segregation and packaging of fluorinated amine waste.

Part 4: Emergency Procedures (Spill Management)

In the event of a benchtop spill, immediate action is required to prevent exposure and facility contamination.[1]

Protocol: "SWIMS" (Stop, Warn, Isolate, Minimize, Stand by)

  • PPE Upgrade: Immediately don double nitrile gloves and safety goggles. If the powder is fine/dusty, use a respiratory mask (N95 or half-face respirator).[1]

  • Containment:

    • Solid Spill: Do not sweep vigorously (creates dust). Cover with a damp paper towel or oil-absorbent pad to suppress dust, then scoop into a bag.[1]

    • Liquid Spill: Use a universal absorbent or an acid-neutralizing absorbent (since the amine is basic). Do not use clay-based absorbents if the amine is mixed with oxidizers.

  • Decontamination:

    • Wipe the surface with a dilute (5%) acetic acid or citric acid solution to neutralize amine residues.

    • Follow with a water rinse.[3]

    • Dispose of all cleanup materials as Hazardous Chemical Waste (do not trash).

Part 5: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • American Chemical Society. (2023). Safety in Academic Chemistry Laboratories. ACS.org. [Link][1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.